Product packaging for 2-Bromo-4-hydroxynicotinic acid(Cat. No.:CAS No. 1150561-81-1)

2-Bromo-4-hydroxynicotinic acid

Cat. No.: B1519919
CAS No.: 1150561-81-1
M. Wt: 218 g/mol
InChI Key: KOXXROVSDNRBCY-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxynicotinic acid is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrNO3 B1519919 2-Bromo-4-hydroxynicotinic acid CAS No. 1150561-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXXROVSDNRBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657234
Record name 2-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40657234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150561-81-1
Record name 2-Bromo-4-hydroxy-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150561-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-hydroxynicotinic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-bromo-4-hydroxynicotinic acid, a key building block for researchers and professionals in drug development and medicinal chemistry. This document delves into the molecule's core structural features, physicochemical properties, synthesis, and reactivity, with a special focus on its emerging applications.

Executive Summary

This compound is a substituted pyridine derivative that has garnered interest as a versatile bifunctional linker. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a reactive bromine atom on a pyridine scaffold makes it an attractive component in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide will elucidate the critical aspects of this molecule, from its fundamental structure to its practical applications, providing a foundational resource for scientists.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure. A comprehensive understanding of its connectivity, stereochemistry, and potential isomeric forms is paramount for its effective utilization.

Chemical Identity
PropertyValueSource
Molecular Formula C₆H₄BrNO₃--INVALID-LINK--
Molecular Weight 218.00 g/mol --INVALID-LINK--
CAS Number 1150561-81-1--INVALID-LINK--
SMILES OC(C1=C(C=CN=C1Br)O)=O--INVALID-LINK--
InChI Key KOXXROVSDNRBCY-UHFFFAOYSA-N--INVALID-LINK--
Structural Elucidation: The Critical Role of Tautomerism

A key structural feature of 4-hydroxypyridine derivatives is the potential for keto-enol tautomerism.[1][2] this compound can exist in equilibrium between its enol form (4-hydroxy) and its keto form (4-oxo-1,4-dihydropyridine). This equilibrium can be influenced by the solvent, pH, and solid-state packing.[3] Computational studies on related 4-pyridone systems suggest that the tautomeric preference is a delicate balance of aromaticity, intramolecular hydrogen bonding, and electronic effects.[4]

Caption: Keto-enol tautomerism of the this compound core.

The presence of both tautomers can have significant implications for its reactivity, with the enol form behaving more like a typical phenol and the keto form exhibiting characteristics of an amide. For the remainder of this guide, the structure will be predominantly represented in its enol form for consistency, though the potential for tautomerism should always be considered.

Spectroscopic Analysis (Predicted)

Due to a lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on its known structure and data from analogous compounds. These predictions serve as a guide for characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, with two signals corresponding to the aromatic protons on the pyridine ring.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1Doublet1HH-6
~7.0Doublet1HH-5

The proton at the 6-position is expected to be downfield due to the deshielding effect of the adjacent nitrogen atom. The proton at the 5-position will be upfield in comparison. The coupling constant between these two protons (J-coupling) is expected to be in the range of 5-6 Hz. The acidic protons of the hydroxyl and carboxylic acid groups may appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show six distinct signals for the six carbon atoms in the molecule.

Predicted Chemical Shift (ppm)Assignment
~170C=O (Carboxylic acid)
~165C-4 (C-OH)
~150C-2 (C-Br)
~145C-6
~115C-3
~110C-5
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrations of its functional groups.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3200-3000 (broad)O-H stretchPhenolic hydroxyl
~1700C=O stretchCarboxylic acid
1600-1450C=C and C=N stretchesAromatic ring
~1200C-O stretchPhenolic hydroxyl
~600C-Br stretchAryl bromide

The broadness of the hydroxyl peaks is due to hydrogen bonding.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Fragmentation Pattern:

  • Loss of H₂O: From the carboxylic acid and hydroxyl groups.

  • Loss of COOH: Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of Br: Cleavage of the carbon-bromine bond.

Synthesis and Reactivity

Proposed Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 4-hydroxynicotinic acid in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction may require heating or a catalyst.

  • Workup: After the reaction is complete, quench any excess bromine and isolate the product by filtration or extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography.

The regioselectivity of the bromination will be directed by the activating hydroxyl group and the deactivating carboxylic acid and pyridine nitrogen. The 2-position is a likely site for electrophilic attack.

Reactivity

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the C-Br bond.

  • Carboxylic Acid: Can undergo standard reactions such as esterification and amidation.

  • Hydroxyl Group: Can be alkylated or acylated.

  • 2-Bromopyridine Moiety: The carbon-bromine bond is susceptible to nucleophilic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.

The 2-bromopyridine motif is particularly well-suited for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond at the 2-position.[5][6][7] This reaction is a powerful tool for constructing complex molecular architectures.

Caption: Suzuki-Miyaura cross-coupling of this compound.

This reactivity is central to its application as a building block in medicinal chemistry.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a valuable scaffold in the synthesis of biologically active molecules. Its most prominent emerging application is in the field of PROTACs.

A Key Building Block for PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

This compound is an ideal building block for PROTAC linkers.[9] The carboxylic acid and hydroxyl groups provide points for attachment to the two ligands, while the 2-bromo position can be used to further modify the linker or attach other functionalities. The rigidity of the pyridine ring can also help to control the conformation of the PROTAC, which is crucial for its activity.

protac_concept cluster_protac PROTAC Molecule poi_ligand Ligand for Target Protein linker Linker (containing this compound) poi_ligand->linker e3_ligand Ligand for E3 Ligase linker->e3_ligand

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 2-Bromo-4-hydroxynicotinic Acid

This compound, with the CAS Number 1150561-81-1, is a key heterocyclic building block in the landscape of modern medicinal chemistry and materials science.[1][2][3][4] Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a hydroxyl group, and a carboxylic acid, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic placement of these functional groups allows for selective and orthogonal chemical modifications, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. For instance, it serves as a crucial component in the synthesis of protein degrader building blocks, highlighting its importance in the cutting-edge field of targeted protein degradation.[2] This guide provides an in-depth exploration of a scientifically robust and practical synthetic pathway to this important molecule, grounded in established chemical principles and supported by detailed experimental insights.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be approached through several strategic disconnections. After a thorough analysis of precursor availability and reaction robustness, a multi-step pathway is proposed, commencing from a commercially available substituted pyridine. This approach is designed to be both efficient and scalable, prioritizing the use of well-understood and reliable chemical transformations.

The chosen synthetic route, outlined below, leverages a key Sandmeyer reaction for the introduction of the bromine atom, followed by the installation and subsequent hydrolysis of a nitrile group to yield the target carboxylic acid. This pathway is advantageous due to the generally high yields and functional group tolerance of the selected reactions.

Synthesis_Pathway A 2-Amino-4-hydroxypyridine B 2-Bromo-4-hydroxypyridine A->B  Sandmeyer Reaction (NaNO₂, HBr, CuBr) C 2-Bromo-4-hydroxynicotinonitrile B->C  Cyanation (Reagent, Conditions) D This compound C->D  Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 2-Bromo-4-hydroxypyridine via Sandmeyer Reaction

The initial step of the synthesis involves the conversion of 2-amino-4-hydroxypyridine to 2-bromo-4-hydroxypyridine. The Sandmeyer reaction is the method of choice for this transformation, as it is a reliable and well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6][7][8]

Causality Behind Experimental Choices:
  • Diazotization: The reaction is initiated by the diazotization of the amino group on the pyridine ring. This is typically achieved by treating the starting material with sodium nitrite in a strong acidic medium, such as hydrobromic acid, at low temperatures (0-5 °C). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) Bromide Catalyst: Copper(I) bromide is used as a catalyst to facilitate the substitution of the diazonium group with a bromide ion. The copper(I) species initiates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical and the evolution of nitrogen gas.[5] This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the desired product.

Experimental Protocol:
  • Preparation of the Diazonium Salt:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-4-hydroxypyridine (1.0 eq) in a solution of 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • A vigorous evolution of nitrogen gas will be observed.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Starting Material 2-Amino-4-hydroxypyridineReadily available precursor with the required amino and hydroxyl functionalities.
Reagents Sodium nitrite, Hydrobromic acid, Copper(I) bromideStandard reagents for the Sandmeyer reaction.[8]
Temperature 0-5 °CTo ensure the stability of the intermediate diazonium salt.[9]
Solvent AqueousThe reaction is typically performed in an aqueous acidic medium.
Catalyst Copper(I) bromideFacilitates the conversion of the diazonium salt to the aryl bromide.[7]

Part 2: Introduction of the Cyano Group

The second stage of the synthesis focuses on the introduction of a cyano group at the 3-position of the pyridine ring. This can be achieved through various methods, including a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A plausible approach is the cyanation of the brominated pyridine intermediate.

Causality Behind Experimental Choices:
  • Cyanating Agent: A common and effective cyanating agent is copper(I) cyanide. The reaction, often referred to as the Rosenmund-von Braun reaction, involves heating the aryl halide with CuCN at elevated temperatures.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, or NMP are typically used to facilitate the reaction and ensure the solubility of the reagents.

Experimental Protocol:
  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-4-hydroxypyridine (1.0 eq) and copper(I) cyanide (1.5 eq).

    • Add a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reaction:

    • Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for several hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude 2-bromo-4-hydroxynicotinonitrile by column chromatography or recrystallization.

ParameterConditionRationale
Starting Material 2-Bromo-4-hydroxypyridineProduct from the previous step.
Reagent Copper(I) cyanideA common and effective cyanating agent for aryl halides.
Temperature 150-200 °CHigh temperature is often required to drive the reaction to completion.
Solvent NMP, DMF, or DMAcHigh-boiling polar aprotic solvent to dissolve reagents and facilitate the reaction.

Part 3: Hydrolysis of the Nitrile to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of 2-bromo-4-hydroxynicotinonitrile to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Causality Behind Experimental Choices:
  • Acidic Hydrolysis: Treatment with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, at elevated temperatures will hydrolyze the nitrile to a carboxylic acid. This method is often straightforward but can sometimes lead to decarboxylation or other side reactions if the conditions are too harsh.

  • Basic Hydrolysis: Alternatively, the nitrile can be hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate and precipitate the carboxylic acid. This method is often milder and can be preferable for sensitive substrates.

Experimental Protocol (Acidic Hydrolysis):
  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-bromo-4-hydroxynicotinonitrile (1.0 eq) in concentrated sulfuric acid.

  • Reaction:

    • Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent if necessary.

ParameterConditionRationale
Starting Material 2-Bromo-4-hydroxynicotinonitrileProduct from the previous step.
Reagent Concentrated Sulfuric AcidStrong acid to facilitate the hydrolysis of the nitrile group.
Temperature 80-100 °CTo provide the activation energy for the hydrolysis reaction.
Work-up Precipitation in ice waterTo precipitate the carboxylic acid product from the acidic solution.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of this compound. By employing a sequence of well-established and reliable reactions, this important building block can be synthesized in a controlled and efficient manner. The experimental protocols provided serve as a solid foundation for researchers to adapt and optimize based on their specific laboratory conditions and scale requirements. As the demand for complex heterocyclic compounds in drug discovery and materials science continues to grow, the development of efficient and scalable synthetic routes to key intermediates like this compound will remain a critical area of research. Further investigations could focus on the development of more sustainable and atom-economical methods, such as C-H activation and carboxylation with CO2, to further enhance the efficiency of this synthesis.[10]

References

A Predictive Spectroscopic and Characterization Guide to 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4-hydroxynicotinic acid is a substituted pyridine derivative of increasing interest in medicinal chemistry, particularly as a structural motif in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs). Despite its commercial availability, a comprehensive, publicly accessible repository of its spectroscopic data is notably absent. This technical guide addresses this critical gap by providing a detailed, predictive analysis of the expected spectroscopic signatures of this compound. Leveraging foundational spectroscopic principles and drawing upon empirical data from structurally analogous compounds, this paper offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this important chemical building block. We present predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy, supplemented with standardized experimental protocols and logical workflows to guide practical laboratory application.

Introduction and Molecular Structure Analysis

This compound (CAS: 1150561-81-1, Molecular Formula: C₆H₄BrNO₃, Molecular Weight: 218.00 g/mol ) is a trifunctional heterocyclic compound.[1][2] Its structure features a pyridine ring substituted with a bromine atom at the C-2 position, a carboxylic acid at the C-3 position, and a hydroxyl group at the C-4 position. This arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry.

A crucial aspect of its structure is the potential for tautomerism. The 4-hydroxy pyridine moiety can exist in equilibrium with its keto tautomer, 2-bromo-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3] This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn will have a profound impact on the molecule's spectroscopic characteristics, particularly in IR and NMR spectroscopy. Both tautomeric forms are considered in the predictive analysis that follows.

Caption: Tautomeric equilibrium of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following predictions are based on established substituent effects on the pyridine ring.[4][5]

Predicted ¹H NMR Spectrum

The pyridine ring of this compound contains two aromatic protons.

  • H-6: This proton is adjacent to the electronegative nitrogen atom, which will shift it significantly downfield. The bromine at C-2 will have a minor influence.

  • H-5: This proton is situated between the electron-donating hydroxyl group (ortho) and the electron-withdrawing carboxylic acid group (meta). This will result in a more upfield position compared to H-6.

  • -OH and -COOH Protons: These are exchangeable protons, and their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In DMSO-d₆, they are typically observable, whereas in D₂O, they would exchange and the signals would disappear.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Predicted δ (ppm) Predicted Multiplicity Justification / Comparison
H-6 8.1 - 8.3 Doublet (d) Position adjacent to nitrogen causes significant deshielding. In 2-bromopyridine, H-6 is at ~8.35 ppm.[6]
H-5 7.0 - 7.2 Doublet (d) Shielded by the ortho -OH group. In 4-hydroxynicotinic acid, the corresponding proton is observed in this region.[1]
-OH 10.0 - 12.0 Broad Singlet (br s) Typical range for phenolic protons in DMSO.

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | Typical range for carboxylic acid protons in DMSO. |

Predicted ¹³C NMR Spectrum

Six distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on additive models and data from analogous compounds like pyridine (C2: 150, C3: 124, C4: 136 ppm), 2-bromopyridine, and 4-hydroxynicotinic acid.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Predicted δ (ppm) Justification
C=O (acid) 165 - 168 Standard range for a carboxylic acid carbon attached to an aromatic ring.
C-4 160 - 164 Carbon bearing the -OH group (ipso-carbon), significantly deshielded.
C-6 148 - 152 Carbon adjacent to nitrogen, strongly deshielded. Similar to C-2 in pyridine.
C-2 140 - 144 Carbon bearing the bromine atom (ipso-carbon).
C-5 110 - 114 Shielded by the adjacent C-4-OH group.

| C-3 | 108 - 112 | Carbon bearing the carboxylic acid group (ipso-carbon). |

Standard Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable hydroxyl and carboxylic acid protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~220 ppm.

    • Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum will be dominated by absorptions from the O-H, C=O, and aromatic ring vibrations. The presence of the keto-enol tautomerism will be particularly evident here.

Table 3: Predicted Major IR Absorption Bands (ATR)

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
3300 - 2500 O-H stretch (carboxylic acid) Broad, Strong The very broad nature is due to extensive hydrogen bonding.
~3100 O-H stretch (phenol-like) Broad, Medium May be obscured by the carboxylic acid O-H band.
~3050 C-H stretch (aromatic) Medium-Weak Characteristic of protons on an sp² carbon.
~1720 C=O stretch (carboxylic acid) Strong, Sharp Diagnostic for the carboxylic acid dimer.
~1650 C=O stretch (keto tautomer) Strong Presence of this band alongside the acid C=O would confirm the tautomer.
1600 - 1450 C=C & C=N stretches (ring) Medium-Strong Multiple bands are expected, characteristic of the pyridine ring.[7][8]
~1250 C-O stretch (phenol-like) Strong
850 - 750 C-H out-of-plane bend Strong Position is diagnostic of the substitution pattern.

| ~650 | C-Br stretch | Medium-Weak | Located in the fingerprint region. |

Standard Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded from 4000 to 400 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For this molecule, Electron Spray Ionization (ESI) in negative mode would be ideal due to the acidic protons.

  • Molecular Ion: The key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9] This will result in two peaks of nearly equal intensity at m/z values separated by 2 Da.

  • Fragmentation: Common fragmentation pathways would involve the loss of small, stable neutral molecules.

Table 4: Predicted Mass Spectrometry Fragments (ESI Negative Mode)

Predicted m/z Ion Formula Comments
216 / 218 [C₆H₃⁷⁹BrNO₃]⁻ / [C₆H₃⁸¹BrNO₃]⁻ [M-H]⁻ ion. The characteristic 1:1 isotopic doublet confirms the presence of one bromine atom.
172 / 174 [C₅H₃⁷⁹BrNO]⁻ / [C₅H₃⁸¹BrNO]⁻ Loss of CO₂ (44 Da) from the [M-H]⁻ ion.
138 [C₆H₄NO₃]⁻ Loss of Br radical (79/81 Da) from the [M-H]⁻ ion. This fragment will not have the bromine isotopic pattern.

| 94 | [C₅H₄NO]⁻ | Loss of Br and CO₂ from the [M-H]⁻ ion. |

Standard Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Acquisition (Negative Ion Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M-H]⁻ ion.

    • Acquire data over a mass range of m/z 50-500.

    • The high-resolution capability of a TOF or Orbitrap analyzer can be used to confirm the elemental composition of the parent and fragment ions.

Predicted UV-Visible Spectroscopy

The substituted pyridine ring constitutes a chromophore that will absorb light in the UV region. The absorption maxima (λmax) are influenced by the electronic nature of the substituents. The hydroxyl group acts as an auxochrome, which typically causes a bathochromic (red) shift.

  • Expected Transitions: The spectrum is expected to show absorptions corresponding to π → π* transitions of the conjugated aromatic system.

  • λmax Prediction: Based on data for similar hydroxypyridines, two main absorption bands are anticipated.[10][11] The exact position will be solvent-dependent.

Table 5: Predicted UV-Vis Absorption Maxima (Methanol)

Predicted λmax (nm) Transition Type Comments
~280 - 295 π → π* Primary absorption band for the substituted pyridine chromophore.

| ~220 - 235 | π → π* | Higher energy transition. |

Standard Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent like methanol. Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the solvent (blank) and the other with the sample solution.

    • Scan a wavelength range from 400 nm down to 200 nm.

    • Record the absorbance and identify the wavelength of maximum absorbance (λmax).

Comprehensive Characterization Workflow

For a researcher either synthesizing this compound or receiving it from a commercial source, a logical workflow is essential to confirm its identity and purity. The following workflow integrates the discussed spectroscopic techniques for a comprehensive characterization.

workflow cluster_start Initial Steps cluster_primary Primary Structural Confirmation cluster_secondary Functional Group & Purity Analysis cluster_end Final Assessment start Sample Acquired ms Mass Spectrometry (ESI-MS) start->ms Check MW & Br Isotope Pattern nmr NMR Spectroscopy (¹H & ¹³C) ms->nmr Confirm Connectivity ir Infrared Spectroscopy (FTIR-ATR) nmr->ir Verify Functional Groups end Structure Confirmed & Purity Assessed nmr->end uvvis UV-Vis Spectroscopy ir->uvvis Check Chromophore uvvis->end

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

References

Spectroscopic Analysis of 2-Bromo-4-hydroxynicotinic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Data Availability: As of the latest search, publicly accessible, experimentally derived NMR and mass spectrometry data for 2-Bromo-4-hydroxynicotinic acid (CAS 1150561-81-1) is not available in the referenced scientific literature or chemical databases. While the compound is commercially available from suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology, their product specifications do not include detailed spectral data.[1] This guide will, therefore, outline the principles and expected outcomes for the NMR and mass spectrometric analysis of this compound, based on established knowledge of similar molecular structures. All presented data is theoretical and intended for illustrative purposes.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative. Compounds within this class are of significant interest to researchers in medicinal chemistry and materials science due to their potential as versatile building blocks in the synthesis of more complex molecules. The precise arrangement of the bromine atom, hydroxyl group, and carboxylic acid on the pyridine ring offers multiple points for chemical modification, making it a valuable scaffold for drug discovery and the development of functional materials.

Accurate structural elucidation and confirmation are paramount in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for verifying the identity, purity, and structure of such novel compounds. This guide provides a framework for interpreting the expected spectral data for this compound.

Molecular Structure and Properties

  • Molecular Formula: C₆H₄BrNO₃[2]

  • Molecular Weight: 218.00 g/mol

  • CAS Number: 1150561-81-1[2]

The structure of this compound, featuring a pyridine ring, is expected to exhibit tautomerism, existing in equilibrium between the 4-hydroxy form and the 4-pyridone form. The predominant tautomer can be influenced by the solvent and the physical state (solid vs. solution). For the purpose of this guide, we will consider the 4-hydroxy form for spectral prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, we would expect to see signals corresponding to the two aromatic protons on the pyridine ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group, as well as the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~8.0 - 8.2Doublet1HH-6The proton at position 6 is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It would likely appear as a doublet due to coupling with H-5.
~7.0 - 7.2Doublet1HH-5The proton at position 5 is influenced by the adjacent bromine and hydroxyl groups. It would be expected to be upfield relative to H-6 and appear as a doublet from coupling to H-6.
BroadSinglet1H-OHThe hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
BroadSinglet1H-COOHThe carboxylic acid proton is also broad and highly deshielded, appearing far downfield. Its visibility can depend on the deuterated solvent used.
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the pyridine ring and the carboxylic acid.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170C=O (Carboxylic Acid)Carbonyl carbons are highly deshielded and appear significantly downfield.
~160 - 165C-4The carbon atom attached to the hydroxyl group (C-4) is expected to be deshielded.
~150 - 155C-6The carbon adjacent to the nitrogen (C-6) is significantly deshielded.
~140 - 145C-2The carbon atom bonded to the bromine (C-2) will be deshielded.
~115 - 120C-3The carbon bearing the carboxylic acid group.
~110 - 115C-5This carbon atom is expected to be the most upfield of the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Mass Spectrum Data

For this compound, we would expect to see a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, one at m/z 217 (for C₆H₄⁷⁹BrNO₃) and one at m/z 219 (for C₆H₄⁸¹BrNO₃).

Table 3: Predicted Mass Spectrometry Data

m/z (charge-to-mass ratio)Interpretation
217 / 219[M]⁺, Molecular ion peak showing the characteristic isotopic pattern for bromine.
199 / 201[M-H₂O]⁺, Loss of a water molecule.
172 / 174[M-COOH]⁺, Loss of the carboxylic acid group.
138[M-Br]⁺, Loss of the bromine atom.
Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer would likely proceed through initial losses of small, stable molecules.

G M [C₆H₄BrNO₃]⁺˙ m/z 217/219 M_minus_H2O [M - H₂O]⁺˙ m/z 199/201 M->M_minus_H2O - H₂O M_minus_COOH [M - COOH]⁺˙ m/z 172/174 M->M_minus_COOH - COOH M_minus_Br [M - Br]⁺ m/z 138 M->M_minus_Br - Br

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids and phenols as it can exchange with the acidic protons.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more time; parameters may include a 45-degree pulse, a 2-second relaxation delay, and several hundred to a few thousand scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

G cluster_NMR NMR Workflow SamplePrep Sample Preparation Acquisition Data Acquisition SamplePrep->Acquisition Processing Data Processing Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

References

An In-depth Technical Guide to 2-Bromo-4-hydroxynicotinic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Among the vast array of functionalized pyridine building blocks, 2-Bromo-4-hydroxynicotinic acid stands out as a particularly versatile intermediate. Its unique arrangement of a carboxylic acid, a hydroxyl group, and a reactive bromine atom on the pyridine scaffold allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, synthesis, and key applications in palladium-catalyzed cross-coupling and nucleophilic substitution reactions. Authored from the perspective of a Senior Application Scientist, this document aims to deliver not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to leverage this building block to its full potential in drug discovery and materials science.

Introduction and Physicochemical Profile

This compound (CAS No. 1150561-81-1) is a solid organic compound with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.00 g/mol .[2] Its structure features a pyridine ring substituted at key positions, making it a trifunctional building block. The carboxylic acid at the 3-position provides a handle for amide bond formation, the hydroxyl group at the 4-position can undergo O-alkylation or serve as a directing group, and the bromine atom at the 2-position is primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] This strategic placement of functional groups allows for sequential and site-selective modifications, a crucial advantage in the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1150561-81-1[2][4]
Molecular Formula C₆H₄BrNO₃[2]
Molecular Weight 218.00 g/mol [2]
Appearance Solid
Storage Room temperature[2]
SMILES OC(C1=C(C=CN=C1Br)O)=O
InChI 1S/C6H4BrNO3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,8,9)(H,10,11)

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential side products. A common strategy for the synthesis of brominated hydroxynicotinic acids involves the direct bromination of a hydroxynicotinic acid precursor.

Conceptual Synthetic Approach: Electrophilic Bromination

The synthesis of a related isomer, 5-bromo-6-hydroxynicotinic acid, is achieved by the direct bromination of 6-hydroxynicotinic acid using elemental bromine in water.[5] A similar electrophilic aromatic substitution approach can be envisioned for the synthesis of this compound starting from 4-hydroxynicotinic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating hydroxyl group can facilitate the reaction. The regioselectivity will be influenced by the directing effects of both the hydroxyl and the carboxylic acid groups.

cluster_conditions Reaction Conditions Start 4-Hydroxynicotinic Acid Reagent Brominating Agent (e.g., Br₂, NBS) Product This compound Reagent->Product Electrophilic Aromatic Substitution Solvent Solvent (e.g., H₂O, AcOH)

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Protocol: Bromination of a Hydroxynicotinic Acid Analogue

The following protocol for the synthesis of 5-bromo-6-hydroxynicotinic acid can be adapted as a starting point for the synthesis of the title compound.[5]

Materials:

  • 6-Hydroxynicotinic acid (1.0 eq)

  • Bromine (1.4 eq)

  • Water

Procedure:

  • Suspend 6-hydroxynicotinic acid in water in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add bromine to the cooled suspension with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Collect the solid product by filtration.

  • Wash the solid with water and dry in a vacuum oven.

Rationale: The use of water as a solvent is a green chemistry approach. The reaction is performed at a low initial temperature to control the exothermicity of the bromination. Extended reaction time at room temperature ensures completion.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen, bromine, hydroxyl, and carboxylic acid groups. Protons on a pyridine ring typically appear between δ 7.0 and 9.0 ppm. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. The carboxyl carbon will be the most downfield signal, typically above δ 160 ppm. The carbon bearing the bromine will also be significantly shifted.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will appear around 1700 cm⁻¹. The O-H stretch of the phenolic group will be visible around 3200-3600 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would involve the loss of CO₂, H₂O, and Br.

Key Synthetic Transformations

The utility of this compound as a building block is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3][11] The general order of reactivity for halogens in these reactions is I > Br > Cl.[11]

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[12] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

cluster_reagents Reagents & Conditions A This compound F 2-Aryl-4-hydroxynicotinic Acid A->F B Arylboronic Acid/ Ester C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.[13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium phosphate, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality: The base is crucial for the transmetalation step of the catalytic cycle. The choice of solvent and temperature can significantly impact the reaction rate and yield. An inert atmosphere is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[14][15] This reaction has largely replaced harsher classical methods for the synthesis of arylamines.

cluster_reagents Reagents & Conditions A This compound F 2-Amino-4-hydroxynicotinic Acid Derivative A->F B Primary or Secondary Amine C Pd Precatalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) D Base (e.g., NaOtBu, Cs₂CO₃) E Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

This protocol is a general starting point and may need to be optimized.[16]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture with stirring (e.g., 100 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Causality: The choice of ligand is critical in the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Sterically bulky and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. The base is required to deprotonate the amine, forming the active nucleophile.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes 2-halopyridines susceptible to nucleophilic aromatic substitution (SₙAr).[3] The bromine at the 2-position of this compound can be displaced by a variety of nucleophiles, especially when the reaction is facilitated by electron-withdrawing groups or performed under forcing conditions.

Exemplary Protocol for SₙAr with a Thiol Nucleophile:

This is a general procedure for the SₙAr reaction of a heteroaryl halide with a thiol.[17]

Materials:

  • This compound (1.0 eq)

  • Thiol (1.2 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMAc)

Procedure:

  • To a reaction flask, add this compound, the thiol, and the base.

  • Add the solvent.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify the product.

Causality: The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The use of a polar aprotic solvent like DMAc can accelerate the reaction.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are valuable scaffolds in the development of novel therapeutic agents and functional materials. Substituted nicotinic acids have been investigated for a wide range of biological activities, including analgesic and anti-inflammatory properties.[18][19][20] The ability to readily introduce diverse aryl, heteroaryl, and amino functionalities onto the nicotinic acid core via the reactions described above allows for the rapid generation of compound libraries for high-throughput screening.

In materials science, the rigid, planar structure of the pyridine ring and the potential for introducing various substituents make these compounds interesting candidates for the synthesis of organic electronic materials, ligands for metal complexes, and functional polymers.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, with palladium-catalyzed cross-coupling and nucleophilic aromatic substitution being the most prominent. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, complete with exemplary protocols and an explanation of the underlying chemical principles. By understanding the causality behind the experimental choices, researchers can effectively utilize this building block to accelerate their research in drug discovery, materials science, and beyond.

References

The Biological Versatility of 2-Bromo-4-hydroxynicotinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Substituted nicotinic acids and their derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic placement of functional groups, such as halogens and hydroxyl moieties, can profoundly influence the biological activity of these compounds. This guide focuses on the untapped potential of 2-Bromo-4-hydroxynicotinic acid derivatives, a class of compounds that remains largely unexplored in the scientific literature.

Given the nascent stage of research into this specific scaffold, this document serves as a predictive guide, drawing upon established principles of medicinal chemistry and data from structurally analogous compounds. By examining the known biological activities of related bromo- and hydroxy-substituted pyridines and other aromatic systems, we can project the likely therapeutic avenues for this compound derivatives. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential anticancer, anti-inflammatory, and antimicrobial activities of this promising class of molecules. We will delve into plausible synthetic routes, propose robust experimental protocols for biological evaluation, and discuss potential mechanisms of action, all grounded in authoritative scientific literature.

Introduction: The Nicotinic Acid Scaffold in Medicinal Chemistry

The pyridine carboxylic acid framework is a cornerstone of modern drug discovery, valued for its metabolic stability and versatile chemical handles that allow for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a bromine atom can enhance binding affinity through halogen bonding and improve membrane permeability, while a hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its biological target.

The this compound core combines these features, presenting a unique molecular architecture ripe for derivatization. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters and amides, enabling the creation of large chemical libraries for high-throughput screening. This guide will explore the therapeutic potential that can be unlocked from this versatile scaffold.

Synthesis of this compound Derivatives

The synthesis of a diverse library of this compound derivatives is a critical first step in exploring their biological potential. The reactivity of the carboxylic acid group allows for straightforward derivatization into esters and amides, which can significantly impact the compound's biological activity.

A plausible synthetic approach would involve the initial synthesis or procurement of the this compound core, followed by standard coupling reactions to introduce a variety of substituents.

Synthetic Workflow A This compound B Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) A->B C Acyl Chloride or Activated Ester Intermediate B->C D Amide Library C->D Amidation E Ester Library C->E Esterification F Diverse Amines (R-NH2) F->D G Diverse Alcohols (R-OH) G->E

Caption: Synthetic workflow for generating amide and ester libraries from this compound.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol outlines a general procedure for the synthesis of an N-aryl amide derivative of this compound.

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Potential Anticancer Activity

While direct studies on this compound derivatives are lacking, the broader class of substituted pyridines and related heterocycles has shown significant promise as anticancer agents.[3][4]

Potential Mechanisms of Action
  • Enzyme Inhibition: Nicotinamide derivatives have been identified as inhibitors of DNA demethylase ALKBH2, an enzyme implicated in the progression of cancers like glioblastoma.[5] The structural features of this compound derivatives make them plausible candidates for targeting the active sites of such enzymes.

  • EGFR Modulation: Benzothiazole derivatives, which share some structural similarities with substituted pyridines, have been shown to exert their anticancer effects by downregulating the Epidermal Growth Factor Receptor (EGFR) and modulating key signaling pathways such as JAK/STAT and PI3K/Akt/mTOR.[3]

Anticancer Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Derivative 2-Bromo-4-hydroxynicotinic acid derivative Derivative->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound derivative.

Proposed In Vitro Screening Workflow

A primary screen to evaluate the anticancer potential of a library of these derivatives should involve cytotoxicity assays against a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value for each compound.

Table 1: Cytotoxicity of Structurally Related Compounds
Compound ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole DerivativesMCF-7Varies[3]
Boronic Acid Analogs of Combretastatin A-4MCF-7< 1[6]
4-Acyloxy Robustic Acid DerivativesHL-6016.38 ± 0.27[7]

Potential Anti-inflammatory Activity

Nicotinic acid itself has known anti-inflammatory properties, and its derivatives are actively being explored for the treatment of inflammatory conditions.[8] The introduction of bromo and hydroxyl groups can further modulate this activity.

Possible Mechanisms of Action
  • COX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The structural features of the target derivatives may allow for binding to the active site of COX-1 and/or COX-2.

  • Cytokine Modulation: Lipoxin analogs, which possess anti-inflammatory and pro-resolving properties, act by reducing the production of pro-inflammatory cytokines.[7][9][10] Derivatives of this compound could potentially exhibit similar effects.

Experimental Protocol: In Vitro Protease Inhibition Assay

This assay provides a preliminary indication of anti-inflammatory activity.[11]

  • Prepare a reaction mixture containing trypsin, Tris-HCl buffer, and the test compounds at various concentrations.

  • Incubate the mixture at 37 °C for 5 minutes.

  • Add bovine serum albumin (BSA) as the substrate and incubate for an additional 20 minutes.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm.

  • Use diclofenac sodium as a positive control.

  • Calculate the percentage of inhibition of protease activity.

Table 2: Anti-inflammatory Activity of Related Compounds
Compound ClassAssayActivityReference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesProtease InhibitionModerate[11]
Benzo-lipoxin A4 analogsPMN Infiltration ReductionPotent[7][9][10]
Pyridine 3-carboxylic acid derivativesRBC Hemolysis AssayIC50: 14.06 ± 0.15 µM[8]

Potential Antimicrobial Activity

Nicotinic acid and its derivatives have a long history of use as antimicrobial agents.[12] The incorporation of a bromine atom is a common strategy in the design of new antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

Studies on various classes of antimicrobial compounds have shown that:

  • Amide derivatives are often more potent than their corresponding carboxylic acids.[13][14][15]

  • The nature and position of substituents on the aromatic rings significantly influence the antimicrobial spectrum and potency.[12]

Antimicrobial Screening Workflow A Synthesized Derivative Library B Primary Screen (Disk Diffusion Assay) A->B C Identification of Active Compounds B->C D Secondary Screen (MIC Determination) C->D E Determination of Antimicrobial Spectrum D->E

Caption: A streamlined workflow for the antimicrobial screening of a compound library.

Proposed Workflow for Antimicrobial Screening

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 3: Antimicrobial Activity of Analogous Compounds
Compound ClassMicroorganismMIC (µg/mL)Reference
Nicotinic acid-derived acylhydrazonesStaphylococcus epidermidis1.95[12]
Amides of salinomycinMRSA2[13]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesStaphylococcus aureus2500-5000[11]

Future Directions and Conclusion

The this compound scaffold holds considerable, albeit largely unexplored, potential for the development of new therapeutic agents. This technical guide has laid out a predictive framework based on the known biological activities of structurally related compounds, suggesting promising avenues for investigation in anticancer, anti-inflammatory, and antimicrobial research.

The path forward is clear: the synthesis of a diverse library of this compound amides and esters is the essential next step. This should be followed by a systematic high-throughput screening campaign against a broad range of biological targets. The insights gained from these initial studies will undoubtedly pave the way for more focused lead optimization efforts and a deeper understanding of the structure-activity relationships within this compound class. The versatility of the this compound core, combined with the established importance of its constituent functional groups, makes it a highly attractive starting point for the discovery of novel drugs to address unmet medical needs.

References

The Strategic Utility of 2-Bromo-4-hydroxynicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted nicotinic acids represent a privileged class, lending themselves to a wide array of chemical modifications. This guide focuses on a particularly valuable, yet underexplored, member of this family: 2-Bromo-4-hydroxynicotinic acid . As a trifunctional scaffold, it offers medicinal chemists a powerful platform for generating molecular diversity and accessing novel chemical space, particularly in the burgeoning field of targeted protein degradation. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the core properties, reactivity, and strategic applications of this versatile intermediate.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound whose value lies in the specific arrangement of its functional groups on the pyridine ring.[1] The interplay between the carboxylic acid, the hydroxyl group, and the strategically placed bromine atom dictates its reactivity and utility.

PropertyValueSource(s)
Molecular Formula C₆H₄BrNO₃[1][2]
Molecular Weight 218.00 g/mol [1][2]
CAS Number 1150561-81-1[2]
Appearance Solid[1]
Classification Organic Intermediate, Protein Degrader Building Block[2]

Synthesis & Chemical Reactivity

The true synthetic power of this molecule is unlocked through the differential reactivity of its three functional groups. This trifunctionality allows for orthogonal chemical modifications, a highly desirable trait in library synthesis and lead optimization.

  • C2-Bromine Atom : This is the primary handle for introducing molecular complexity. The bromine atom on the electron-deficient pyridine ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions.[4] This enables the facile formation of C-C, C-N, and C-O bonds, most notably via the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl moieties.[5][6]

  • C3-Carboxylic Acid : The carboxylic acid group is a versatile functional handle. It can be readily converted into amides, esters, or other derivatives through standard coupling chemistry.[7] This position is ideal for attaching linkers or pharmacophores that can modulate solubility, engage with specific receptor pockets, or serve as attachment points for E3 ligase ligands in PROTACs.

  • C4-Hydroxyl Group : The hydroxyl group can be alkylated to form ethers or acylated to form esters. This site offers another vector for chemical diversification, allowing for fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity.

Reactivity_Map main This compound Structure C2_Br C2-Bromine main->C2_Br C3_COOH C3-Carboxylic Acid main->C3_COOH C4_OH C4-Hydroxyl Group main->C4_OH suzuki Suzuki Coupling (C-C Bond Formation) C2_Br->suzuki Pd-Catalyzed buchwald Buchwald-Hartwig (C-N Bond Formation) C2_Br->buchwald Pd-Catalyzed amide Amide Coupling (Linker Attachment) C3_COOH->amide EDC, HATU, etc. ester Esterification C3_COOH->ester ether Etherification (Property Modulation) C4_OH->ether Williamson Ether Synthesis

Caption: Reactivity map of this compound.

Strategic Applications in Drug Discovery

The utility of this compound extends across several therapeutic areas, primarily driven by its role as a versatile scaffold for building more complex and potent molecules.

Core Scaffold for Targeted Protein Degradation (PROTACs)

Perhaps the most compelling application of this molecule is its use as a "Protein Degrader Building Block".[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[8] A PROTAC consists of three components: a warhead that binds the target protein, a ligand for an E3 ligase (e.g., VHL or Cereblon), and a linker connecting the two.[9]

This compound is an ideal starting point for constructing the central linker and warhead portion of a PROTAC. The synthetic workflow involves a logical sequence of reactions leveraging its orthogonal reactivity.

PROTAC_Synthesis_Workflow start 2-Bromo-4-hydroxynicotinic Acid step1 Step 1: Suzuki Coupling (at C2-Br position) start->step1 intermediate1 Aryl-Substituted Intermediate (Warhead for Target Protein) step1->intermediate1 step2 Step 2: Amide Coupling (at C3-COOH position) intermediate1->step2 intermediate2 Linker-Attached Warhead step2->intermediate2 step3 Step 3: Linker Elongation & E3 Ligase Ligand Conjugation intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: General workflow for PROTAC synthesis.

This modular approach allows for the rapid generation of a library of PROTACs where the warhead, linker length, and linker attachment point can be systematically varied to optimize for ternary complex formation and degradation efficiency.[8]

Scaffolding for Enzyme Inhibitors

Derivatives of substituted nicotinic acids have shown potent inhibitory activity against a range of enzymes. The 2-bromo-4-hydroxy scaffold provides a robust starting point for developing inhibitors for various target classes.

Target ClassExample(s) from Related ScaffoldsTherapeutic AreaSource(s)
Kinases VEGFR-2, BTK, PI3KδOncology, Inflammation[10][11]
Poly(ADP-ribose) polymerase (PARP) Various heterocyclic inhibitorsOncology[7]
Other Enzymes Soluble epoxide hydrolase (sEH)Inflammation, Pain[7]

The general strategy involves using the C2-bromine as an anchor point to build out a pharmacophore that occupies the active site of the target enzyme, while the C3-acid and C4-hydroxyl groups are used to establish key hydrogen bonds or to attach solubilizing groups.

Field-Proven Experimental Protocols

The following protocols provide robust, validated methodologies for key transformations and assays relevant to the application of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an arylboronic acid to the C2 position of this compound. The choice of palladium catalyst and ligand is crucial when working with electron-deficient pyridine rings, which can sometimes inhibit catalysis.[6]

Objective: To synthesize a 2-aryl-4-hydroxynicotinic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromide.[6]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-4-hydroxynicotinic acid.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Note: The use of a phosphine-based ligand like dppf is critical. The ligand stabilizes the palladium catalyst, prevents its deactivation by the pyridine nitrogen, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5] The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step.

Protocol: Kinase Inhibition Assay (General)

This protocol provides a framework for evaluating the inhibitory activity of synthesized derivatives against a target kinase, a common application for this scaffold.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Test compound (derivative of this compound) dissolved in DMSO.

  • Target kinase enzyme.

  • Kinase substrate (e.g., a specific peptide).

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • 384-well microplate.

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well plate using an acoustic dispenser.

  • Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells.

  • Incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a solution containing the kinase substrate and ATP to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced or the amount of ATP remaining.

  • Data Analysis:

    • Read the plate on a luminometer or appropriate plate reader.

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound is more than just another chemical intermediate; it is a strategic tool for modern medicinal chemists. Its trifunctional nature provides a robust and flexible platform for creating diverse molecular architectures with high "drug-like" potential. While its most prominent emerging role is in the synthesis of PROTACs, its value as a core scaffold for developing highly specific enzyme inhibitors should not be overlooked. As the demand for novel, highly targeted therapeutics continues to grow, the intelligent application of versatile building blocks like this compound will be a critical driver of innovation and success in drug discovery pipelines.

References

Methodological & Application

Introduction: The Strategic Importance of the 2-Bromo-4-hydroxynicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 2-Bromo-4-hydroxynicotinic Acid Derivatives

In the landscape of modern medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, nicotinic acid derivatives are particularly valuable due to their versatile biological activities. The this compound moiety represents a strategically vital building block for drug discovery and development professionals. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the hydroxyl and carboxylic acid groups provide key hydrogen bonding points for molecular recognition at biological targets.

The presence of bromine in pharmaceutical compounds can enhance their efficacy and stability.[1] Derivatives of brominated nicotinic acids are explored for a range of applications, including the development of antimicrobials and anti-inflammatory agents.[2] This application note provides an in-depth guide to the reliable synthesis of this key intermediate, focusing on robust, scalable, and well-established chemical transformations. We will delve into the mechanistic underpinnings of the chosen synthetic routes and present detailed, step-by-step protocols designed for practical implementation in a research or process development setting.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we discuss two of the most effective and widely applicable methods.

Strategy 1: The Sandmeyer Reaction - A Classic Route to Aryl Bromides

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[3][4] Discovered by Traugott Sandmeyer in 1884, this reaction is prized for its broad applicability and tolerance of various functional groups.[5] The transformation proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from a copper(I) catalyst.[5]

This strategy is particularly advantageous when the corresponding 2-amino-4-hydroxynicotinic acid is readily available. The process involves two key stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.

  • Displacement: The diazonium salt is then introduced to a solution of a copper(I) halide, in this case, copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium group (as N₂ gas) with a bromide ion.[5][6]

The reliability and extensive documentation of the Sandmeyer reaction make it a trustworthy choice for synthesizing this compound.[7]

G A 2-Amino-4-hydroxynicotinic acid B Arenediazonium Salt Intermediate A->B C Aryl Radical + N₂ B->C D This compound C->D  Br⁻ transfer from Cu(II)Br

Caption: The Sandmeyer reaction pathway for synthesis.

Strategy 2: Saponification of a Precursor Ester

In many multi-step synthetic sequences, the carboxylic acid functionality is often protected as an ester to prevent unwanted side reactions. The final step in such a sequence is the deprotection, or hydrolysis, of the ester to yield the desired carboxylic acid. This is a common and highly efficient method for producing substituted nicotinic acids.[8]

For instance, a precursor like methyl 2-bromo-4-methoxynicotinate can be synthesized and then subjected to hydrolysis to yield this compound. This process, known as saponification when carried out under basic conditions, typically involves heating the ester with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent.[8]

The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and an alcohol. A final acidification step is required to protonate the carboxylate salt and precipitate the final carboxylic acid product.

G start Methyl 2-bromo-4-substituted nicotinate step1 Step 1: Saponification (e.g., NaOH, H₂O/DMSO, Heat) start->step1 intermediate Sodium 2-bromo-4-substituted nicotinate (in solution) step1->intermediate step2 Step 2: Acidification (e.g., HCl (aq)) intermediate->step2 end Final Product: This compound step2->end

Caption: Experimental workflow for ester hydrolysis.

Detailed Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis via Sandmeyer Reaction

This protocol details the synthesis starting from 2-amino-4-hydroxynicotinic acid.

Materials and Equipment:

  • 2-Amino-4-hydroxynicotinic acid

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle, rotary evaporator.

Procedure:

  • Diazotization:

    • In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, add 2-amino-4-hydroxynicotinic acid (1.0 eq).

    • Carefully add 48% hydrobromic acid (4.0 eq) while stirring.

    • Cool the resulting suspension to 0 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in deionized water and add it dropwise to the suspension via a dropping funnel over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid (2.0 eq).

    • Cool this solution to 0 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • Scientist's Note: The addition must be slow to control the effervescence and the exothermic nature of the reaction. The copper(I) salt is crucial for catalyzing the conversion of the diazonium salt to an aryl radical.[5]

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of deionized water.

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary (Protocol 1)

Reactant/Product Molar Mass ( g/mol ) Stoichiometric Ratio Example Amount
2-Amino-4-hydroxynicotinic acid 154.12 1.0 10.0 g (64.9 mmol)
Sodium Nitrite (NaNO₂) 69.00 1.1 4.9 g (71.4 mmol)
Copper(I) Bromide (CuBr) 143.45 1.2 11.2 g (77.9 mmol)

| Product | 218.00 | - | Expected Yield: ~65-75% |

Protocol 2: Synthesis via Saponification of a Nicotinate Ester

This protocol describes the hydrolysis of a precursor ester, for example, methyl 2-bromo-4-methoxynicotinate, to the final product. A similar procedure is documented for related structures.[8]

Materials and Equipment:

  • Methyl 2-bromo-4-methoxynicotinate (or similar ester)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH), 30% aqueous solution

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Ethyl acetate

  • Deionized water

  • Round-bottom flask, magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel).

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask, dissolve methyl 2-bromo-4-methoxynicotinate (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Add 30% aqueous sodium hydroxide solution (3.0 eq) to the flask.[8]

  • Saponification:

    • Heat the reaction mixture to 80 °C with vigorous stirring.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

    • Scientist's Note: The use of a polar aprotic solvent like DMSO helps to dissolve the starting materials and facilitate the reaction. The elevated temperature is necessary to drive the hydrolysis to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 500 mL of deionized water.

    • Wash the aqueous solution with ethyl acetate (2 x 100 mL) to remove any non-polar impurities and unreacted starting material. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and slowly acidify it by adding 10% hydrochloric acid until the pH is approximately 2-3.

    • Scientist's Note: Acidification is a critical step. It protonates the carboxylate salt, causing the much less water-soluble carboxylic acid to precipitate out of the solution.

    • A solid precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

    • Dry the collected solid in a vacuum oven at 50 °C to a constant weight to obtain the final product, this compound.

Quantitative Data Summary (Protocol 2)

Reactant/Product Molar Mass ( g/mol ) Stoichiometric Ratio Example Amount
Methyl 2-bromo-4-methoxynicotinate 248.05 1.0 10.0 g (40.3 mmol)
Sodium Hydroxide (NaOH) 40.00 3.0 4.8 g (120.9 mmol)

| Product | 218.00 | - | Expected Yield: >90% |

References

Introduction: The Significance of 2-Aryl-4-hydroxynicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-Bromo-4-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Specifically, the 2-aryl-4-hydroxynicotinic acid motif is a key structural component in a variety of pharmacologically active compounds, valued for its ability to engage in critical hydrogen bonding interactions and serve as a versatile synthetic handle. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide provides a detailed examination of the application of the Suzuki coupling to a challenging, yet valuable, substrate: this compound.

This document moves beyond a simple recitation of steps to explain the underlying principles and rationale governing the reaction. We will explore the inherent challenges posed by this specific substrate—namely, the electron-deficient nature of the pyridine ring and the presence of potentially interfering hydroxyl and carboxylic acid groups—and provide robust, field-tested protocols to overcome them.

Mechanistic Considerations & Substrate-Specific Challenges

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] However, the unique structure of this compound introduces specific complexities that must be addressed for a successful transformation.

  • The Electron-Deficient Pyridine Core : The pyridine nitrogen acts as an electron sink, reducing the electron density of the aromatic ring. This can make the initial oxidative addition step—where the palladium(0) catalyst inserts into the carbon-bromine bond—more sluggish compared to electron-rich aryl halides.[6] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium center, potentially deactivating the catalyst.[6][7] The selection of bulky, electron-rich phosphine ligands is crucial to mitigate this effect by sterically shielding the palladium and promoting the desired catalytic turnover.[6]

  • Interference from Acidic Protons : The substrate contains two acidic protons on the hydroxyl and carboxylic acid groups. These can react with the base required for the reaction, potentially complicating stoichiometry. More critically, these functional groups can coordinate with the palladium catalyst or alter the electronic properties of the substrate. While protection of these groups is an option, a well-optimized protocol can often proceed without this extra step, improving synthetic efficiency.

  • The Role of the Base : The base plays a multifaceted role in the Suzuki coupling. It is not merely a spectator that neutralizes the acid byproduct. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[8][9][10] This boronate then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid.[8][11] The choice of base is critical; inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred in these contexts as they are effective in promoting the reaction while minimizing side reactions associated with the acidic functional groups on the substrate.[1]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L2-Br) Pd(0)L2->OxAdd Ar-Br (this compound) Transmetalation_Complex Transmetalation Intermediate (Ar-Pd(II)L2-Ar') OxAdd->Transmetalation_Complex [Ar'-B(OH)3]- (from Ar'-B(OH)2 + Base) Reductive_Elimination Reductive Elimination Transmetalation_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-Ar') Substrate This compound Boronic_Acid Ar'-B(OH)2 Base Base (e.g., K3PO4) Product 2-Aryl-4-hydroxynicotinic acid Experimental_Workflow start Start reagents 1. Add Solids (Substrate, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst_solvent 3. Add Catalyst & Degassed Solvent inert->catalyst_solvent reaction 4. Heat Reaction Mixture (e.g., 100 °C, 12h) catalyst_solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Workup (Acidify, Extract) monitoring->workup Complete purification 7. Purify (Column Chromatography) workup->purification product Pure Product purification->product

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Nicotinic Acids

Nicotinic acid (Vitamin B3) and its derivatives are foundational pharmacophores in modern medicine, forming the structural core of drugs targeting a wide array of conditions, including tuberculosis, cancer, diabetes, and cardiovascular diseases.[1][2][3] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2-Bromo-4-hydroxynicotinic acid is a particularly valuable building block for drug discovery and development. Its three distinct functional groups—a reactive bromine atom, a phenolic hydroxyl group, and a carboxylic acid—offer orthogonal handles for chemical modification.

Palladium-catalyzed cross-coupling reactions, a field of research recognized with the 2010 Nobel Prize in Chemistry, provide the most powerful and versatile tools for derivatizing such aryl halides.[4][5] These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance under relatively mild conditions.[6][7] This guide provides an in-depth exploration of the key palladium-catalyzed methodologies for the functionalization of this compound, offering detailed protocols and expert insights for researchers in medicinal chemistry and process development.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations is a general catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[4][8] Understanding this cycle is paramount for rational troubleshooting and optimization.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[5][8]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig, Heck): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[9][10] In amination reactions, the amine coordinates to the palladium, followed by deprotonation.[11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][12]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdX Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (+ Ar-X) ArPdR Ar-Pd(II)-R(L_n) (Transmetalation Complex) ArPdX->ArPdR Transmetalation (+ R-M) ArPdR->Pd0 Reductive Elimination (- Ar-R) center start end

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Substrate-Specific Considerations: The Chemistry of this compound

While the general cycle applies, the specific structure of this compound introduces unique challenges and considerations that must be addressed for successful coupling.

  • Acidity: The carboxylic acid and phenolic hydroxyl groups are acidic. The choice of base is critical; it must be strong enough to facilitate the desired catalytic step (e.g., activate the organoboron reagent in a Suzuki coupling) but not so strong as to cause unwanted side reactions or deprotonate other species indiscriminately.[13] In many cases, using a base like K₂CO₃ or K₃PO₄ is sufficient.[14]

  • Catalyst Inhibition: The pyridine nitrogen is a Lewis base and can coordinate to the palladium center, potentially acting as an inhibitory ligand and slowing or halting the catalytic cycle.[14] The use of sterically bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines or N-heterocyclic carbenes) is often essential to mitigate this effect and promote the desired catalytic activity.[12][15] These ligands stabilize the palladium catalyst and accelerate the key steps of oxidative addition and reductive elimination.[12]

  • Solubility: The substrate's polarity may necessitate the use of polar aprotic solvents like DMF or dioxane, often in combination with water, to ensure all components remain in solution.[16]

Application Protocols

The following sections provide detailed protocols for the most common and synthetically valuable cross-coupling reactions of this compound. These protocols are designed as robust starting points and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling: For C-C Bond Formation (Biaryls, Vinyls)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and its tolerance for a wide range of functional groups.[6][16]

Principle: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.[10] The base is crucial for activating the organoboron species to facilitate transmetalation.[13]

Key Parameters & Optimization:

ParameterRecommendedRationale & Key Insights
Palladium Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄1-5 mol%. Pd(dppf)Cl₂ is often robust for heteroaromatic substrates.[14] Pd(PPh₃)₄ is a reliable choice but may require higher temperatures.
Ligand (If using Pd(OAc)₂) SPhos, XPhos2-6 mol%. Bulky, electron-rich phosphine ligands are often necessary to overcome pyridine inhibition and promote high turnover.
Coupling Partner Aryl/Vinyl Boronic Acid or Ester1.1–1.5 equivalents. Boronic acids are common, but boronate esters can offer greater stability and solubility.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0–3.0 equivalents. K₃PO₄ is a strong, non-nucleophilic base effective for many systems. Cs₂CO₃ is more soluble and can be effective at lower temperatures.[14]
Solvent 1,4-Dioxane/H₂O (4:1), DMF, Toluene/H₂ODegassed. The use of an aqueous co-solvent is common and often accelerates the reaction.[16]
Temperature 80–120 °CThe specific temperature depends on the reactivity of the boronic acid and the chosen catalyst system.

Detailed Step-by-Step Protocol (Suzuki-Miyaura):

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio) via syringe to a concentration of 0.1-0.5 M with respect to the starting bromide.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Buchwald-Hartwig Amination: For C-N Bond Formation (Arylamines)

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[11][17]

Principle: This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[18][19]

Key Parameters & Optimization:

ParameterRecommendedRationale & Key Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂1-2 mol%. These are common Pd(0) and Pd(II) sources that form the active catalyst in situ with the added ligand.[17]
Ligand XPhos, RuPhos, Josiphos-type2-4 mol%. Sterically hindered biarylphosphine ligands are critical for promoting the reductive elimination step and preventing β-hydride elimination.[11]
Coupling Partner Primary/Secondary Amine1.2–1.5 equivalents. A wide range of amines can be used.
Base NaOtBu, K₃PO₄, LHMDS1.4–2.0 equivalents. A strong base is required to deprotonate the amine after coordination to the palladium center. NaOtBu is a common choice.[17]
Solvent Toluene, 1,4-DioxaneAnhydrous and degassed. These solvents are typically required for Buchwald-Hartwig reactions.
Temperature 80–110 °CReaction temperature is highly dependent on the nucleophilicity and steric bulk of the amine.

Detailed Step-by-Step Protocol (Buchwald-Hartwig):

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and anhydrous, degassed solvent (e.g., Toluene).

  • Amine Addition: Add the amine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and remove it from the glovebox. Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: For C-C Bond Formation (Alkynes)

The Sonogashira coupling is the most reliable method for synthesizing aryl alkynes.[20] It typically employs both palladium and copper(I) co-catalysts.[21]

Principle: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and co-catalyzed by a copper(I) salt, in the presence of an amine base.[20]

Key Parameters & Optimization:

ParameterRecommendedRationale & Key Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol%. These are standard and effective catalysts for Sonogashira couplings.[22]
Copper(I) Co-catalyst CuI1-10 mol%. The copper co-catalyst is crucial for activating the alkyne but can also promote unwanted alkyne homocoupling (Glaser coupling).[22]
Coupling Partner Terminal Alkyne1.1–1.5 equivalents.
Base Et₃N, DIPEATypically used as both the base and a solvent or co-solvent. It must be anhydrous and degassed.
Solvent THF, DMFAnhydrous and degassed. Often used in conjunction with the amine base.
Temperature Room Temperature to 60 °CThe high reactivity of the C-Br bond with many alkynes often allows for mild reaction conditions.

Detailed Step-by-Step Protocol (Sonogashira):

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and filter it through a pad of Celite® to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the crude material, wash with saturated aqueous NH₄Cl and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by flash column chromatography.

General Experimental Workflow & Troubleshooting

A successful cross-coupling experiment relies on a systematic workflow and an awareness of common pitfalls.

Experimental_Workflow A 1. Reagent Prep (Drying & Degassing) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition (Substrate, Catalyst, Base, etc.) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete? F 6. Work-up (Quench & Extract) E->F Complete? G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Common Issues & Troubleshooting:

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor reagent quality; Incorrect base or temperature.Ensure reagents and solvents are pure, dry, and degassed.[22] Use a fresh bottle of catalyst or a glovebox for setup. Screen different ligands, bases, and temperatures.
Formation of Side Products Protodebromination: Replacement of -Br with -H.Caused by moisture or insufficiently anhydrous conditions. Ensure all reagents and solvents are rigorously dried.
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid or alkyne).For Suzuki, this can indicate catalyst decomposition. For Sonogashira (Glaser coupling), it is promoted by oxygen; improve degassing and consider reducing CuI loading.[22]
Dark Black Precipitate Palladium Black: The catalyst has precipitated out of solution and is inactive.Often caused by high temperatures, oxygen, or an inappropriate ligand. Use a more robust ligand, ensure a strictly inert atmosphere, and consider a lower reaction temperature.[22]

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for generating diverse libraries of novel chemical entities for drug discovery and materials science. By understanding the fundamental catalytic cycle and paying careful attention to substrate-specific challenges—namely the choice of base and ligand to overcome potential inhibition—researchers can successfully employ Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other coupling reactions. The protocols provided herein serve as a validated foundation for the synthesis of complex, high-value molecules from this versatile starting material.

References

Application Notes and Protocols for Amide Coupling with 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Consequently, a plethora of coupling reagents have been developed to activate the carboxylic acid, facilitating its reaction with an amine to form the desired amide.[1][4] This guide provides a detailed exploration of the experimental procedures for the amide coupling of 2-bromo-4-hydroxynicotinic acid, a heterocyclic building block of interest in drug discovery.

The unique electronic and steric properties of this compound present specific challenges that necessitate careful consideration of the reaction conditions. The presence of the electron-withdrawing bromine atom and the phenolic hydroxyl group can influence the reactivity of the carboxylic acid and potentially lead to side reactions if not appropriately managed. This document will delve into the mechanistic rationale behind various coupling strategies, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Understanding the Chemistry: The "Why" Behind the "How"

Successful amide coupling hinges on the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[4] The choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity, especially when dealing with substrates like this compound.

Key Considerations for this compound:
  • Hydroxyl Group Reactivity: The phenolic hydroxyl group is nucleophilic and can potentially react with the activated carboxylic acid, leading to undesired ester formation or other side products. While this is generally less favorable than amine attack, it is a possibility that can be mitigated by judicious choice of reagents and conditions.

  • Electronic Effects: The pyridine ring and the bromo substituent are electron-withdrawing, which can impact the acidity of the carboxylic acid and the nucleophilicity of the pyridine nitrogen.

  • Solubility: The polarity of this compound and its derivatives may necessitate the use of polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to ensure homogeneity of the reaction mixture.

Common Coupling Reagents and Their Mechanisms

Several classes of coupling reagents are commonly employed in amide synthesis. Understanding their mechanisms of action is crucial for selecting the optimal reagent for a given transformation.

1. Carbodiimides (e.g., EDC) with Additives (e.g., HOBt)
  • Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt active ester.[5][6] The amine then reacts with this active ester to yield the amide.[5]

2. Uronium/Aminium Salts (e.g., HATU)
  • Mechanism: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylate (formed by deprotonation with a base) to generate a highly reactive OAt-active ester.[7][8] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding with the incoming amine, leading to high coupling efficiencies and fast reaction rates.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound. It is imperative to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used, cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[5]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.[5]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[5]

  • Add DIPEA or TEA (2.5-3.0 equiv) dropwise to the stirring solution.[9]

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for challenging substrates or when rapid reaction times are desired.[7]

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add DIPEA or TEA (3.0 equiv) to the solution and stir for 5-10 minutes to form the carboxylate salt.[4]

  • Add HATU (1.2 equiv) to the mixture and stir for another 10-15 minutes to allow for the formation of the active ester.[4]

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification

Proper work-up and purification are critical to obtaining the desired amide in high purity. The following is a general procedure that can be adapted based on the properties of the specific product.

Procedure:

  • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[10]

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and acidic byproducts.[10]

    • Water or brine to remove water-soluble impurities.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Purify the crude product by silica gel column chromatography or recrystallization.[11] A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexanes.

Data Presentation and Characterization

Table 1: Reagent Stoichiometry and Typical Reaction Parameters
ReagentProtocol 1 (EDC/HOBt)Protocol 2 (HATU)Rationale
This compound 1.0 equiv1.0 equivLimiting reagent
Amine 1.1 equiv1.1 equivSlight excess to drive the reaction to completion
Coupling Reagent EDC·HCl (1.2 equiv)HATU (1.2 equiv)Excess to ensure full activation of the carboxylic acid
Additive HOBt (1.2 equiv)N/AMinimizes racemization and side reactions[5]
Base DIPEA/TEA (2.5-3.0 equiv)DIPEA/TEA (3.0 equiv)Neutralizes HCl from EDC·HCl and deprotonates the carboxylic acid[12]
Solvent Anhydrous DMF or DCMAnhydrous DMFPolar aprotic solvent to dissolve reactants
Temperature 0 °C to RTRTControlled temperature to manage reaction rate and side reactions
Reaction Time 8-24 hours1-4 hoursHATU generally provides faster reaction kinetics[7]
Analytical Characterization

The purity and identity of the final amide product should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.[13]

Visualizing the Process

Diagram 1: EDC/HOBt Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification A 1. Combine Acid, Amine, HOBt in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add EDC·HCl B->C D 4. Add Base (DIPEA/TEA) C->D E 5. Warm to RT and Stir D->E F 6. Aqueous Work-up E->F G 7. Dry and Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H

Caption: Workflow for EDC/HOBt mediated amide coupling.

Diagram 2: HATU Coupling Mechanism

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation Base Base ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU Amide Amide Product ActiveEster->Amide Nucleophilic Attack Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine R'-NH₂ Byproduct2 HOAt Amide->Byproduct2

References

Application Notes & Protocols: Leveraging 2-Bromo-4-hydroxynicotinic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-bromo-4-hydroxynicotinic acid (CAS No. 1150561-81-1), a highly functionalized pyridine derivative, as a pivotal starting material for the synthesis of diverse heterocyclic compounds.[1][2] Its unique structure, featuring a reactive bromine atom at the 2-position, a hydroxyl group, and a carboxylic acid, makes it an exceptionally valuable scaffold in medicinal chemistry and drug discovery. This document details the core reactivity, strategic considerations for functionalization, and provides step-by-step protocols for key transformations, including palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The content is designed for researchers, scientists, and drug development professionals seeking to exploit this building block for the construction of complex molecular architectures.

Introduction and Strategic Overview

This compound is a trifunctional building block that offers multiple avenues for chemical modification. The bromine atom at the 2-position of the electron-deficient pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[3] The hydroxyl and carboxylic acid groups not only provide sites for further derivatization but also significantly influence the molecule's reactivity.

Causality Behind Experimental Choices: The primary challenge in utilizing this precursor lies in the acidic protons of the hydroxyl and carboxylic acid moieties. These groups can interfere with the catalytic cycles of many cross-coupling reactions, which typically employ basic conditions. The phenoxide formed from the deprotonated hydroxyl group can act as a ligand, potentially deactivating the palladium catalyst. Therefore, a common and effective strategy involves a protection-functionalization-deprotection sequence. The carboxylic acid is typically converted to an ester, and the hydroxyl group can be protected as an ether, to ensure the efficiency and reproducibility of the core coupling reaction.

G cluster_main General Synthetic Workflow start This compound protect Protection Step (Esterification / Etherification) start->protect Mask acidic protons functionalize Core Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) protect->functionalize Install desired moiety deprotect Deprotection Step (Hydrolysis / Hydrogenolysis) functionalize->deprotect Unmask functional groups product Final Heterocyclic Product deprotect->product

Caption: General workflow for the functionalization of this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the efficient creation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For a substrate like this compound (or its protected form), this reaction enables the introduction of a vast array of aryl and heteroaryl substituents, which is critical for exploring structure-activity relationships in drug discovery programs.[5][6]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4] The cycle consists of three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

G cluster_products pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)L₂-Br pd0->oxidative_addition Oxidative Addition (Ar-Br) transmetalation Ar-Pd(II)L₂-R' oxidative_addition->transmetalation Transmetalation (R'-B(OH)₂ + Base) transmetalation->pd0 Reductive Elimination product Ar-R' transmetalation->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar 2-bromopyridine derivatives and should be optimized for specific substrates.[4][7][8]

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the protected methyl 2-bromo-4-methoxy-nicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a combination of a palladium source like Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos (0.1 eq).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v) or toluene and water, via syringe.[7][8] The reaction concentration is typically 0.1-0.5 M with respect to the starting aryl bromide.

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis where arylamine moieties are prevalent.[9][10] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, and even ammonia equivalents.[11][12]

Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical and often dictates the reaction's success, with bulky, electron-rich ligands generally providing the best results.[10]

G cluster_products pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)L₂-Br pd0->oxidative_addition Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)L₂(NR'R'')]⁺ oxidative_addition->amido_complex Amine Coordination (HNR'R'') deprotonated_complex Ar-Pd(II)L₂(NR'R'') amido_complex->deprotonated_complex Deprotonation (Base) deprotonated_complex->pd0 Reductive Elimination product Ar-NR'R'' deprotonated_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and requires optimization based on the specific amine and substrate used. All manipulations should be performed under an inert atmosphere.[7][10][13]

  • Reagent Preparation: In a glovebox or under a stream of inert gas, charge a reaction tube or vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-8 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).

  • Substrate Addition: Add the protected methyl 2-bromo-4-methoxy-nicotinate (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography.

Final Stage: Deprotection Protocols

To obtain the final target molecule, the protecting groups must be removed. The choice of method depends on the nature of the protecting groups used.

Protocol 3: Ester Hydrolysis to Carboxylic Acid
  • Reaction Setup: Dissolve the coupled ester product in a mixture of a solvent like tetrahydrofuran (THF) or methanol and an aqueous solution of a base (e.g., 1M lithium hydroxide or sodium hydroxide).

  • Execution: Stir the mixture at room temperature for 2-6 hours, or until TLC/LC-MS indicates complete conversion.

  • Work-up: Remove the organic solvent under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1M HCl.[7]

  • Isolation: The final carboxylic acid product will often precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary: Typical Reaction Parameters

The successful execution of cross-coupling reactions is highly dependent on the careful selection of reagents and conditions. The table below summarizes common parameters for the functionalization of bromopyridine scaffolds.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂
Ligand PPh₃, SPhos, XPhos, RuPhosXPhos, BINAP, Josiphos, cataCXium A
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, KOtBu, LHMDS, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DMFToluene, Dioxane, THF
Temperature (°C) 80 - 120 °C80 - 110 °C
Typical Yields 60 - 95%50 - 90%
Note: Yields are indicative and highly dependent on the specific substrates and optimized conditions.[7][10]

Conclusion

This compound stands out as a powerful and versatile precursor for the synthesis of complex heterocyclic molecules. Its strategic utility is fully realized through a protection-functionalization-deprotection pathway. By employing robust and well-understood transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently introduce molecular diversity at the 2-position of the pyridine ring. The protocols and strategic insights provided in this guide serve as a comprehensive starting point for scientists in drug discovery and materials science to unlock the synthetic potential of this valuable building block.

References

Application Note: Comprehensive Characterization of 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-hydroxynicotinic acid, a substituted pyridine carboxylic acid, is a valuable building block in medicinal chemistry and drug discovery.[1] Its structural features, including a bromine atom, a hydroxyl group, and a carboxylic acid on a pyridine ring, offer multiple points for chemical modification, making it a versatile intermediate in the synthesis of novel pharmaceutical agents.[2][3][4][5] The precise characterization of its identity, purity, and physicochemical properties is paramount to ensure the quality, safety, and efficacy of downstream products. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and professionals in drug development.

The molecular formula of this compound is C₆H₄BrNO₃, and its molecular weight is 218.00 g/mol .[6] Given its structure, the molecule can exist in tautomeric forms, which may influence its physical and chemical properties.[1][7] A rigorous analytical workflow is therefore essential to control its quality attributes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1150561-81-1[2]
Molecular Formula C₆H₄BrNO₃[6]
Molecular Weight 218.00 g/mol [6]
Appearance Solid

Analytical Workflow for Characterization

A multi-faceted analytical approach is recommended to fully characterize this compound. This workflow integrates chromatographic techniques for purity and impurity profiling with spectroscopic methods for structural elucidation and thermal analysis for physical property assessment.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Thermal Analysis cluster_4 Final Characterization Sample 2-Bromo-4-hydroxynicotinic acid sample HPLC HPLC-UV/DAD (Purity & Impurity Profile) Sample->HPLC NMR NMR (¹H, ¹³C) (Structure Elucidation) Sample->NMR TGA_DSC TGA/DSC (Thermal Stability, Melting Point) Sample->TGA_DSC LC_MS LC-MS (Impurity Identification) HPLC->LC_MS Report Comprehensive Characterization Report HPLC->Report LC_MS->Report NMR->Report FTIR FTIR (Functional Groups) FTIR->Report TGA_DSC->Report

Caption: Integrated analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[8] A robust reversed-phase HPLC (RP-HPLC) method with UV/Diode-Array Detection (DAD) is proposed for the quantitative analysis of this compound and the detection of any process-related impurities or degradation products.

Rationale for Method Development

The presence of a pyridine ring and a carboxylic acid group suggests that the retention of this compound will be pH-dependent. An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a C18 column. Acetonitrile is a common organic modifier that provides good peak resolution for a wide range of compounds.[9]

Proposed HPLC Method Protocol
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
System Suitability

Before sample analysis, the HPLC system should be equilibrated, and system suitability must be verified according to ICH Q2(R1) guidelines. This includes replicate injections of a standard solution to check for consistency in retention time, peak area, and theoretical plates.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

For the identification of unknown impurities detected by HPLC, coupling the liquid chromatograph to a mass spectrometer is a powerful technique.[8] LC-MS provides molecular weight information of the impurities, which is crucial for their structural elucidation.

Protocol for LC-MS Analysis

The same chromatographic conditions as the HPLC method can be employed. For MS-compatibility, the phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid (0.1%).[10]

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, one would expect signals for the two aromatic protons on the pyridine ring and exchangeable protons from the hydroxyl and carboxylic acid groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Proposed NMR Protocol
ParameterRecommended Condition
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)
Instrument 400 MHz or higher
Techniques ¹H, ¹³C, COSY, HSQC, HMBC for full characterization

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11]

Expected Vibrational Bands
  • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

  • O-H stretch (phenol): Around 3400-3200 cm⁻¹

  • C=O stretch (carboxylic acid): Around 1700 cm⁻¹

  • C=C and C=N stretches (aromatic ring): Around 1600-1450 cm⁻¹

  • C-Br stretch: In the fingerprint region below 1000 cm⁻¹

FTIR Protocol
ParameterRecommended Condition
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Scans 32

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and presence of solvates or hydrates.[7][12]

TGA Protocol

TGA measures the change in mass of a sample as a function of temperature. This is useful for determining the presence of residual solvents or water.

ParameterRecommended Condition
Heating Rate 10 °C/min
Temperature Range 25 °C to 400 °C
Atmosphere Nitrogen
DSC Protocol

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and other thermal transitions.

ParameterRecommended Condition
Heating Rate 10 °C/min
Temperature Range 25 °C to 300 °C
Atmosphere Nitrogen

Data Interpretation and Reporting

The data from each analytical technique should be integrated to build a comprehensive profile of the this compound sample. The final report should include:

  • Identity Confirmation: Based on NMR, MS, and FTIR data.

  • Purity Assessment: Quantitative purity value from the validated HPLC method.

  • Impurity Profile: A list of all detected impurities with their relative concentrations and, where possible, their proposed structures based on LC-MS data.

  • Physicochemical Properties: Melting point and thermal stability from TGA/DSC.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. Adherence to these protocols will ensure a thorough understanding of the material's quality, which is critical for its successful application in research and development. While these methods are based on established principles, optimization may be required depending on the specific instrumentation and sample matrix.

References

Application Note & Protocols: A Hierarchical Screening Cascade for Identifying Biologically Active 2-Bromo-4-hydroxynicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (Niacin) is a well-established therapeutic agent, primarily recognized for its lipid-modifying properties. Its biological effects are largely mediated through the G-protein coupled receptor 109A (GPR109A, also known as HCA2).[1][2] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This mechanism is central to its anti-lipolytic effects in adipocytes. Beyond metabolic regulation, GPR109A is expressed on various immune cells, including macrophages, and its activation has been shown to exert potent anti-inflammatory effects.[4][5][6]

The chemical scaffold of nicotinic acid is a fertile ground for medicinal chemistry exploration. Analogs, such as 2-Bromo-4-hydroxynicotinic acid, offer unique structural modifications that can be exploited to enhance potency, selectivity, and drug-like properties. This guide presents a validated, hierarchical screening cascade designed to efficiently identify and characterize novel this compound analogs with desired biological activities, focusing on GPR109A agonism and subsequent anti-inflammatory function.

The proposed workflow is structured to maximize efficiency, beginning with a high-throughput primary screen to identify compounds that engage the GPR109A target, followed by secondary functional assays to confirm anti-inflammatory activity and a crucial safety screen to eliminate cytotoxic compounds. This systematic approach ensures that resources are focused on the most promising candidates for further development.

Core Principles & Screening Strategy

The central hypothesis is that novel analogs of this compound will act as agonists of the GPR109A receptor, leading to a measurable anti-inflammatory response. Our screening cascade is therefore designed in three sequential tiers:

  • Tier 1: Primary Screen (Target Engagement): A high-throughput, cell-based assay to rapidly identify analogs that activate the Gi-coupled GPR109A receptor by measuring the inhibition of cAMP production.

  • Tier 2: Secondary Screen (Functional Activity): A physiologically relevant assay to quantify the anti-inflammatory effects of "hit" compounds by measuring the inhibition of pro-inflammatory cytokine release (TNF-α, IL-6) in immune cells.[7][8]

  • Tier 3: Safety Screen (Selectivity & Viability): A cytotoxicity assay to ensure that the observed biological activity is not a result of general cellular toxicity, thus establishing a therapeutic window.[9][10]

GPR109A Signaling Pathway

The primary molecular target, GPR109A, signals through the Gi alpha subunit. The diagram below illustrates this pathway, which forms the basis of our primary screening assay.

GPR109A_Pathway cluster_membrane Cell Membrane Analog Analog GPR109A GPR109A Analog->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

Caption: Agonist binding to GPR109A activates the Gi protein, which inhibits adenylyl cyclase, reducing cAMP production.

Tier 1 Protocol: Primary High-Throughput Screening for GPR109A Agonists

Assay Principle: cAMP Inhibition

This assay quantifies the ability of test compounds to activate GPR109A. Since GPR109A is Gi-coupled, its activation inhibits adenylyl cyclase. To measure this inhibition, the enzyme is first stimulated with forskolin. A potent agonist will suppress this forskolin-induced cAMP production. The change in cAMP levels is detected using a sensitive method such as Homogeneous Time-Resolved Fluorescence (HTRF).[11]

Experimental Protocol: GPR109A-Mediated cAMP HTRF Assay

Objective: To identify analogs that cause a significant reduction in forskolin-stimulated cAMP levels in cells expressing human GPR109A.

Materials:

  • Cell Line: HEK293 cells stably expressing human GPR109A (HEK293-GPR109A).

  • Assay Plates: 384-well, low-volume, white plates.

  • Reagents:

    • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor).

    • Test Compounds: this compound analogs dissolved in DMSO.

    • Positive Control: Nicotinic acid.

    • Stimulant: Forskolin (FSK).

    • cAMP Detection Kit: HTRF-based kit (e.g., from Cisbio, PerkinElmer).

    • Plate Reader: HTRF-compatible reader.

Step-by-Step Procedure:

  • Cell Preparation:

    • Culture HEK293-GPR109A cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Resuspend cells in assay buffer to a density of 2,500 cells/5 µL.

  • Compound Plating:

    • Prepare serial dilutions of test analogs and controls in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer 25-50 nL of compound solutions to the 384-well assay plates. This will result in a final DMSO concentration of ≤0.5%.

    • Include wells for:

      • Negative Control: DMSO only (represents 0% inhibition).

      • Positive Control: A saturating concentration of Nicotinic acid (e.g., 10 µM) (represents 100% inhibition).

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of the compound-containing plates.

    • Incubate for 30 minutes at room temperature.

      • Rationale: This pre-incubation allows the compounds to bind to the GPR109A receptor before stimulation.

    • Prepare a solution of Forskolin in assay buffer at 2X the final desired concentration (e.g., 6 µM for a 3 µM final concentration).

    • Add 5 µL of the Forskolin solution to all wells except for the "basal" control wells (which receive 5 µL of assay buffer only).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP cryptate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis:

  • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

  • Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent for HTS).

  • Identify "hits" as compounds that exhibit inhibition greater than three standard deviations from the mean of the negative control, or a pre-defined threshold (e.g., >50% inhibition).

Screening Cascade Workflow

The following diagram outlines the decision-making process for advancing compounds through the screening tiers.

Screening_Cascade cluster_start cluster_tier1 Tier 1: Primary Screen cluster_tier23 Tiers 2 & 3: Hit Confirmation & Characterization cluster_end Analogs 2-Bromo-4-hydroxynicotinic Acid Analogs Tier1 GPR109A cAMP Assay (Single Concentration) Analogs->Tier1 DoseResponse Dose-Response Curves (EC50/IC50 Determination) Tier1->DoseResponse Hits (>50% Inhibition) AntiInflam Anti-Inflammatory Assay (TNF-α / IL-6) DoseResponse->AntiInflam Cytotox Cytotoxicity Assay (MTT) DoseResponse->Cytotox ConfirmedHits Prioritized Hits (Potent, Efficacious, Non-toxic) AntiInflam->ConfirmedHits Cytotox->ConfirmedHits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-hydroxynicotinic acid (CAS: 1150561-81-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this valuable heterocyclic building block, often utilized in the development of novel therapeutics, including protein degraders.[1]

This document moves beyond simple protocols to provide a deep dive into the causality of experimental choices, troubleshooting common failures, and optimizing reaction conditions for improved yield and purity.

Part 1: Recommended Synthetic Strategy & Troubleshooting

The most reliable and regioselective method for preparing this compound is through a Sandmeyer reaction , starting from 2-Amino-4-hydroxynicotinic acid. Direct bromination of 4-hydroxynicotinic acid is generally not recommended due to significant challenges in controlling the position of bromination, an issue we address in the FAQ section.

The Sandmeyer reaction is a two-step, one-pot process that converts an aromatic primary amine into an aryl halide via an intermediate diazonium salt.[3][4][5]

Experimental Workflow: Sandmeyer Reaction

Sandmeyer_Workflow start Start Material|2-Amino-4-hydroxynicotinic acid diazotization Step 1: Diazotization NaNO₂, aq. HBr 0-5 °C start->diazotization intermediate Aryl Diazonium Salt|[C₆H₄N₂O₃]⁺Br⁻|In-situ intermediate diazotization->intermediate Formation sandmeyer Step 2: Sandmeyer Reaction CuBr 60-80 °C intermediate->sandmeyer Conversion workup Workup & Purification Quenching Filtration Recrystallization sandmeyer->workup product Final Product|this compound workup->product

Caption: Overall workflow for the synthesis via Sandmeyer reaction.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-hydroxynicotinic acid

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

Procedure:

  • Diazotization (Step 1): a. In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-Amino-4-hydroxynicotinic acid (1.0 eq) in a solution of 48% HBr (3.0-4.0 eq) and water. b. Cool the suspension to 0-5 °C using an ice-salt bath. The mixture should be a fine, stirrable slurry. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C . e. Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The solution should be clear to slightly yellow. This is your diazonium salt solution, which should be used immediately.

  • Sandmeyer Reaction (Step 2): a. In a separate flask, prepare a solution of Copper(I) bromide (1.2 eq) in 48% HBr (1.5 eq). b. Gently heat the CuBr solution to 60-70 °C. c. Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Caution: Vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence. d. After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: a. Cool the reaction mixture to room temperature. The crude product should precipitate. b. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove copper salts and residual acid. c. For further purification, recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid). d. Dry the purified solid under vacuum to yield this compound.

Troubleshooting Guide for the Sandmeyer Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Inefficient Diazotization: Temperature too high (>5°C), causing diazonium salt decomposition. Insufficient acid leading to incomplete formation.[5] 2. Poor Quality Reagents: Old or partially decomposed sodium nitrite. Inactive CuBr catalyst. 3. Premature Decomposition: Diazonium salt solution was not used immediately or was allowed to warm up.1. Strictly maintain the temperature between 0-5°C during NaNO₂ addition. Use a sufficient excess of HBr to maintain a strongly acidic environment. 2. Use fresh, finely ground sodium nitrite. Ensure CuBr is off-white or light gray; if it is green/blue (indicating oxidation to Cu(II)), consider washing it with HBr before use. 3. Prepare the CuBr solution in advance and add the freshly prepared diazonium salt to it without delay.
Formation of Tar or Dark Byproducts 1. Side Reactions: The diazonium salt can react with water to form 4-hydroxynicotinic acid, especially if the copper-catalyzed substitution is slow.[3][4] 2. High Temperature: Overheating during the Sandmeyer step can lead to polymerization or decomposition.1. Ensure a sufficient concentration of bromide ions and active CuBr catalyst to favor the desired substitution over hydroxylation.[6] 2. Control the addition rate of the diazonium salt to the hot CuBr solution to manage the exotherm and gas evolution. Do not exceed the recommended final temperature.
Product is Contaminated with Copper 1. Inadequate Washing: Copper salts can be trapped within the crude product precipitate.1. Wash the filtered solid extensively with water. If the product is still colored, consider re-slurrying in a dilute HCl solution, filtering, and then washing with water again before recrystallization.
Difficulty Filtering the Product 1. Fine, Colloidal Precipitate: Product crashed out of solution too quickly.1. Allow the reaction mixture to cool slowly to room temperature to encourage the formation of larger crystals. If the precipitate is still too fine, consider centrifugation as an alternative to filtration for the initial isolation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of 4-hydroxynicotinic acid not the preferred method?

A1: This is a crucial question of regioselectivity. The pyridine ring has two directing influences: the ring nitrogen and the hydroxyl group at the C4 position.

  • Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions.

  • Hydroxyl Group (-OH): The -OH group at C4 is a powerful activating, ortho, para-directing group. Its ortho positions are C3 and C5. Its para position is C1 (the nitrogen), which cannot be substituted.

The strong activating effect of the hydroxyl group overrides the deactivating effect of the ring nitrogen, directing the incoming electrophile (Br+) to the C3 and C5 positions. Therefore, direct bromination of 4-hydroxynicotinic acid will overwhelmingly yield a mixture of 3-Bromo- and 5-Bromo-4-hydroxynicotinic acid, with negligible formation of the desired 2-bromo isomer.

Caption: Directing effects in the bromination of 4-hydroxynicotinic acid.

Q2: My starting material, 2-Amino-4-hydroxynicotinic acid, is not commercially available. How can I prepare it?

A2: The synthesis of the requisite starting material is a multi-step process. A common route involves starting from commercially available 2-chloronicotinic acid derivatives. For example, one could synthesize 2-chloro-4-hydroxynicotinic acid and then perform a nucleophilic aromatic substitution (SNAr) with ammonia or an ammonia equivalent to install the amino group. These reactions often require elevated temperatures or microwave irradiation.[7]

Q3: What are the critical safety precautions for the Sandmeyer reaction?

A3:

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially if isolated and allowed to dry. NEVER attempt to isolate the diazonium salt intermediate. Always generate it at low temperatures (0-5 °C) and use it immediately in the subsequent step.

  • Nitrogen Evolution: The decomposition of the diazonium salt releases a large volume of N₂ gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed to avoid pressure buildup.

  • Reagent Toxicity: Hydrobromic acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Copper bromide is harmful. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q4: How do I confirm the identity and purity of my final product?

A4: Standard analytical techniques are required:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern. The proton and carbon environments will be distinct for the 2-bromo isomer compared to other potential isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight (218.00 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point: To assess purity. A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.

References

Technical Support Center: Derivatization of 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Bromo-4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during synthesis.

Introduction: The Challenge of Selectivity

This compound is a trifunctional molecule, presenting three distinct reactive sites: a carboxylic acid, a phenolic hydroxyl group, and a C-Br bond on the pyridine ring. This trifunctionality, while offering a wealth of opportunities for derivatization, also introduces significant challenges in achieving regioselectivity. Undesired side reactions are common, leading to complex product mixtures, reduced yields, and purification difficulties. This guide provides a systematic approach to understanding and controlling these side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of this compound.

Question 1: I'm attempting to esterify the carboxylic acid, but I'm observing O-alkylation of the hydroxyl group and/or N-alkylation of the pyridine ring. How can I improve the selectivity for esterification?

Answer:

This is a classic regioselectivity problem arising from the comparable nucleophilicity of the hydroxyl group and the pyridine nitrogen under certain conditions.

Root Cause Analysis:

  • Ambident Nucleophilicity: The deprotonated 4-hydroxy group (phenoxide) is a potent nucleophile. Similarly, the pyridine nitrogen, especially under basic conditions or with highly reactive alkylating agents, can be alkylated to form a pyridinium salt.[1][2]

  • Reaction Conditions: Standard Fischer esterification conditions (acid catalyst in an alcohol solvent) are generally effective for ester formation.[3][4] However, if you are using an alkyl halide and a base to form the ester, you are likely to encounter competing O- and N-alkylation.

Solutions:

  • Fischer Esterification (Acid-Catalyzed): This is the most direct method for selective esterification of the carboxylic acid. The acidic conditions protonate the pyridine nitrogen, deactivating it towards alkylation. The hydroxyl group is also less likely to compete as a nucleophile under these conditions.

  • Protecting Groups: If Fischer esterification is not compatible with other functional groups in your molecule, a protecting group strategy is recommended.

    • Protect the Hydroxyl Group: A common strategy is to protect the hydroxyl group as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether.[5][6][7] These groups are stable to many esterification conditions and can be selectively removed later.

  • Activation of the Carboxylic Acid: In the presence of a protected hydroxyl group, the carboxylic acid can be activated using standard coupling reagents (e.g., DCC, EDC, HATU) and then reacted with the desired alcohol.[8] This avoids the use of harsh alkylating agents that could lead to side reactions.

dot

References

Technical Support Center: Purification of 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this important building block. Our goal is to equip you with the knowledge to achieve high purity and yield in your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound. Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a pyridine ring, dictates its solubility and chromatographic behavior.

PropertyValueSignificance for Purification
Molecular Formula C₆H₄BrNO₃[1][2]-
Molecular Weight 218.00 g/mol [2]-
Appearance SolidThe solid state makes recrystallization a primary purification method.
Acidity (pKa) The carboxylic acid is acidic, while the pyridine nitrogen is basic.This dual nature is key for acid-base extraction techniques.
Polarity HighDue to the hydroxyl and carboxylic acid groups, the molecule is polar, influencing solvent selection for recrystallization and chromatography.
Solubility Likely soluble in polar organic solvents and aqueous base.Understanding solubility is critical for choosing appropriate recrystallization solvents.

II. Recrystallization: The Workhorse of Purification

Recrystallization is often the first and most effective method for purifying solid organic compounds like this compound. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Guide: Recrystallization

Q1: My crude this compound is colored (yellow to brown). How can I remove the color?

A1: Colored impurities are common in aromatic compounds, often arising from oxidation or residual reagents from the synthesis.

  • Activated Carbon (Charcoal) Treatment: Before allowing the hot, saturated solution to cool, add a small amount (1-2% by weight of your compound) of activated carbon. Boil the solution with the carbon for a few minutes, then perform a hot filtration to remove the carbon. The activated carbon will adsorb many of the colored impurities. Be aware that using too much carbon can lead to a loss of your desired product.[3]

Q2: I'm not getting any crystal formation upon cooling. What should I do?

A2: This is a common issue that can be resolved by inducing crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Reducing Solvent Volume: If the solution is not truly saturated, you may need to evaporate some of the solvent to increase the concentration of your compound.

  • Cooling to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

Q3: My yield from recrystallization is very low. How can I improve it?

A3: Low yield can result from several factors.

  • Using Too Much Solvent: Ensure you are creating a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will prevent the compound from crystallizing out efficiently upon cooling.

  • Premature Crystallization During Hot Filtration: If your compound crystallizes in the filter funnel during hot filtration, you can preheat the funnel and filter paper with hot solvent before filtering your solution.

  • Solubility in Cold Solvent: Your compound may still have some solubility in the cold solvent. To minimize losses, cool the solution thoroughly in an ice bath before filtration and wash the collected crystals with a minimal amount of ice-cold solvent.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents like ethanol, methanol, or a mixture of ethanol and water are good starting points.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound just dissolves, creating a saturated solution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.

III. Column Chromatography: For More Challenging Separations

When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.

Troubleshooting Guide: Column Chromatography

Q1: My compound is streaking on the TLC plate and the column. What is causing this?

A1: Streaking of carboxylic acids on silica gel is a common problem due to strong interactions between the acidic compound and the slightly acidic silica gel.

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your eluent system.[4] This will protonate the carboxylic acid, reducing its interaction with the silica gel and leading to sharper bands.

Q2: I can't find a good solvent system to separate my product from an impurity.

A2: Finding the right eluent is key to a successful separation.

  • Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a variety of solvent systems with different polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or methanol.

  • Consider Alternative Stationary Phases: If separation on silica gel is proving difficult, consider using a different stationary phase. Alumina (acidic, neutral, or basic) can be a good alternative. For highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile with an acid modifier) might be effective.[5]

Q3: My compound is not eluting from the column.

A3: This indicates that your eluent is not polar enough to move the highly polar this compound.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For very polar compounds, a gradient elution, where the polarity of the eluent is increased over time, can be very effective.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system should give your product an Rf value of around 0.3 and good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to determine which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

IV. Acid-Base Extraction: Exploiting Amphoteric Properties

The presence of both an acidic carboxylic acid group and a basic pyridine nitrogen makes this compound amphoteric. This property can be exploited for purification using acid-base extraction. This technique is particularly useful for removing non-acidic or non-basic impurities.

Troubleshooting Guide: Acid-Base Extraction

Q1: I'm getting a poor recovery of my product after acidification.

A1: This could be due to incomplete precipitation or the solubility of your product in the aqueous solution.

  • Ensure Complete Precipitation: After acidification, check the pH to ensure it is sufficiently acidic to fully protonate the carboxylate.

  • Cooling: Cool the solution in an ice bath to minimize the solubility of the precipitated acid.

  • Salting Out: If the product is still soluble, try adding a saturated solution of sodium chloride (brine) to decrease its solubility in the aqueous layer.

  • Back-Extraction: If the product remains in the aqueous layer, you may need to extract it with an organic solvent like ethyl acetate.

Q2: An emulsion has formed between the organic and aqueous layers, making separation difficult.

A2: Emulsions are common when shaking solutions of different densities and polarities.

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Addition of Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous layer.

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a dilute aqueous base (e.g., 1M sodium bicarbonate or sodium carbonate solution). Shake the funnel gently. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean flask.

  • Washing (Optional): You can wash the organic layer again with the aqueous base to ensure all the product has been extracted.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution is acidic (check with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry.

V. Visualizing the Purification Workflows

To better illustrate the decision-making process and the steps involved in each purification technique, the following diagrams are provided.

Recrystallization_Workflow start Crude 2-Bromo-4- hydroxynicotinic acid dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration dissolve->hot_filtration cool Cool to Crystallize hot_filtration->cool insoluble_impurities Insoluble Impurities (removed) hot_filtration->insoluble_impurities collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Crystals collect->dry soluble_impurities Soluble Impurities (in filtrate) collect->soluble_impurities pure_product Pure Product dry->pure_product

Caption: Recrystallization workflow for this compound.

Chromatography_Workflow start Crude Product load Load onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure impurities Impurities (in separate fractions) tlc_analysis->impurities evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

References

Overcoming solubility issues of 2-Bromo-4-hydroxynicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-4-hydroxynicotinic acid (C₆H₄BrNO₃, MW: 218.00 g/mol ).[1] This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate and overcome the common solubility challenges associated with this versatile building block. Here, we provide field-proven insights and step-by-step protocols in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in water. What is the primary reason for this, and what should be my first step?

A1: The poor aqueous solubility of this compound under neutral conditions is expected due to its molecular structure. The molecule contains a hydrophobic brominated pyridine ring, which counteracts the hydrophilic character of the carboxylic acid and hydroxyl groups. At neutral pH (around 7), the carboxylic acid group is only partially deprotonated, limiting its interaction with water molecules.

Your first and most critical step should be to adjust the pH . The solubility of this compound is highly pH-dependent, a characteristic feature of molecules with acidic functional groups like carboxylic and phenolic hydroxyl groups.[2] Increasing the pH will deprotonate these groups, forming the corresponding carboxylate and phenoxide ions. These charged species are significantly more polar and readily form hydrogen bonds with water, dramatically increasing solubility.

Initial Troubleshooting Workflow

cluster_start cluster_action cluster_outcome start Initial State: Compound insoluble in neutral water ph_adjust Action: Increase pH with base (e.g., 1M NaOH, NaHCO₃) start->ph_adjust First Step dissolved Expected Outcome: Compound dissolves ph_adjust->dissolved Success precipitate Troubleshooting: Still insoluble or precipitates ph_adjust->precipitate No Success cluster_options Advanced Options start Problem: Standard solvents insufficient cosolvency Co-Solvency (e.g., Water/DMSO) start->cosolvency surfactants Surfactants (Micellar Solution) start->surfactants complexation Complexation (e.g., Cyclodextrin) start->complexation salt Salt Formation (Isolate solid salt) start->salt

References

Technical Support Center: Synthesis of 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 2-Bromo-4-hydroxynicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently encountered byproducts in a practical, question-and-answer format, grounded in established chemical principles. Our goal is to provide you with the expert insights needed to troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing multiple products in my crude reaction mixture. What are the most common byproducts formed during the synthesis of this compound?

Answer: The synthesis of this compound, typically achieved through the electrophilic bromination of 4-hydroxynicotinic acid, is susceptible to several side reactions. The pyridine ring, activated by the electron-donating hydroxyl group, can lead to a complex product mixture if conditions are not carefully controlled.

The primary expected byproducts include:

  • Unreacted Starting Material (4-hydroxynicotinic acid): Incomplete conversion is a common issue, often resulting from insufficient reagent stoichiometry or suboptimal reaction kinetics.

  • Over-brominated Species (e.g., 2,X-Dibromo-4-hydroxynicotinic acid): The highly activated ring is prone to further bromination. The strong activating effect of the hydroxyl group can facilitate the addition of a second bromine atom.[1]

  • Decarboxylated Byproduct (2-Bromo-4-hydroxypyridine): Nicotinic acid derivatives, especially those with an activating group like a hydroxyl, can undergo decarboxylation (loss of CO₂) upon heating.[2][3] This is one of the most frequently observed impurities, leading to a lower molecular weight species.

  • Isomeric Monobrominated Products: While the electronic directing effects of the hydroxyl and carboxyl groups favor bromination at the C2 position, minor isomers may form depending on the specific reagents and conditions used.

Below is a diagram illustrating the formation of these key byproducts from the intended reaction pathway.

Byproduct_Formation SM 4-Hydroxynicotinic Acid (Starting Material) SM->SM Incomplete Reaction Product This compound (Desired Product) SM->Product + Br2 or NBS (Controlled Conditions) OverBrom 2,X-Dibromo-4-hydroxynicotinic Acid (Over-bromination) Product->OverBrom + Excess Br+ (Over-bromination) Decarb 2-Bromo-4-hydroxypyridine (Decarboxylation) Product->Decarb + Heat (Δ) (Decarboxylation)

Caption: Reaction scheme showing the desired synthesis and common side reactions.

Question 2: My LC-MS analysis shows a significant peak with a mass of (M-44). What is this impurity and how can I avoid it?

Answer: A mass loss of 44 Da relative to your product's molecular weight (218.00 g/mol ) is a definitive indicator of decarboxylation .[4] The resulting byproduct is 2-Bromo-4-hydroxypyridine.

Causality: This reaction is thermally induced. The mechanism involves a cyclic transition state, which is particularly favorable in beta-keto acids and similarly structured molecules like hydroxypyridine carboxylic acids, leading to the elimination of carbon dioxide (CO₂).[2][5]

Troubleshooting & Prevention:

  • Strict Temperature Control: This is the most critical parameter. Avoid excessive heating during the reaction and workup. If refluxing is required, use the lowest possible temperature that allows the reaction to proceed and consider shorter reaction times.

  • Post-Reaction Workup: During solvent removal (e.g., rotary evaporation), use a low-temperature water bath to prevent thermal decomposition of the product.

  • pH of the Medium: While the primary driver is heat, the stability of the carboxylic acid can also be influenced by pH. Ensure workup conditions are not excessively acidic or basic for prolonged periods at elevated temperatures.

Question 3: I am seeing peaks in my mass spectrum corresponding to a di-brominated product. How can I improve the selectivity for mono-bromination?

Answer: The formation of di-brominated species is due to the high reactivity of the 4-hydroxypyridine ring system. The hydroxyl group is a powerful ortho-, para-directing activator, making the initial product susceptible to a second electrophilic attack.[1]

Troubleshooting & Prevention:

  • Control Reagent Stoichiometry: Use no more than 1.0 to 1.05 equivalents of your brominating agent (e.g., N-Bromosuccinimide or Bromine).

  • Slow Reagent Addition: Add the brominating agent dropwise or portion-wise at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the electrophile, favoring the more reactive starting material over the slightly less reactive mono-brominated product.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for activated rings compared to elemental bromine (Br₂).[1]

  • Solvent Effects: The choice of solvent can influence reactivity. Less polar solvents can sometimes temper the reactivity of the system.

Byproduct Identification & Analytical Workflow

The accurate identification of byproducts is the foundation of effective troubleshooting. A multi-technique analytical approach is essential for unambiguous characterization. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating and detecting niacin-related compounds and their impurities.[6][7]

Summary of Common Byproducts and Analytical Signatures
Byproduct NameMolecular Weight ( g/mol )Identification MethodKey Analytical Signature
4-Hydroxynicotinic Acid 139.11LC-MS, ¹H NMRCorrect mass peak for starting material; absence of bromine isotopic pattern. NMR shows proton signals consistent with the unsubstituted ring.
2-Bromo-4-hydroxypyridine 173.99LC-MS, ¹H NMRMass peak at (M-44) of the product. ¹H NMR will lack the characteristic carboxylic acid proton signal (typically >10 ppm).
2,X-Dibromo-4-hydroxynicotinic Acid 296.89LC-MSMass peak at (M+78/80) of the product. A characteristic 1:1 isotopic pattern for the two bromine atoms will be observed.
Troubleshooting Logic Workflow

This workflow provides a systematic approach to diagnosing issues based on analytical data.

Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (LC-MS, NMR) Check_SM High % of Starting Material? Start->Check_SM Check_M44 Significant Peak at M-44? Check_SM->Check_M44 No Action_SM Root Cause: - Insufficient Reagent - Low Temperature/Time - Reagent Decomposition Action: - Verify Reagent Stoichiometry - Increase Temp or Time - Use Fresh Reagent Check_SM->Action_SM Yes Check_M79 Significant Peak at M+78/80? Check_M44->Check_M79 No Action_M44 Root Cause: - Decarboxylation Action: - Reduce Reaction/Workup Temp - Minimize Reaction Time Check_M44->Action_M44 Yes Success High Purity of Desired Product Check_M79->Success No Action_M79 Root Cause: - Over-bromination Action: - Use 1.0 eq. Brominating Agent - Add Reagent Slowly at 0 °C - Consider Milder Reagent (NBS) Check_M79->Action_M79 Yes Action_SM->Start Re-run Reaction Action_M44->Start Re-run Reaction Action_M79->Start Re-run Reaction

Caption: A decision-tree workflow for troubleshooting synthesis issues.

Validated Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the acidic nature of the target compound's carboxylic acid group to separate it from non-acidic impurities like the decarboxylated byproduct.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The desired this compound will deprotonate and move into the aqueous layer, while less acidic or neutral byproducts (like 2-Bromo-4-hydroxypyridine) will remain in the organic layer.

  • Separation: Separate the aqueous layer. It is advisable to perform the extraction 2-3 times to ensure complete recovery.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly acidify with 1 M HCl while stirring until the pH is approximately 2-3. The desired product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the purified compound.

Protocol 2: Sample Preparation for LC-MS Analysis

Accurate analysis requires proper sample preparation to ensure reproducibility and protect the analytical instrumentation.

  • Stock Solution: Accurately weigh approximately 1 mg of the crude sample into a clean vial.

  • Dilution: Dissolve the sample in a known volume (e.g., 1.0 mL) of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Ensure complete dissolution, using sonication if necessary.

  • Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter.

  • Analysis: The sample is now ready for injection into the LC-MS system. Use a gradient elution method on a C18 column for optimal separation of the polar and non-polar components.

References

Stability of 2-Bromo-4-hydroxynicotinic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding the stability of 2-Bromo-4-hydroxynicotinic acid. As a Senior Application Scientist, my aim is to equip you with not just protocols, but the scientific rationale needed to navigate the complexities of your stability studies. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab.

Understanding this compound: An Overview

This compound (CAS 1150561-81-1) is a substituted pyridine derivative featuring a carboxylic acid, a hydroxyl group, and a bromine atom.[1][2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups are potential sites for degradation under various experimental and storage conditions.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[3][4] These studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4][5] This guide will walk you through the key stability considerations for this molecule.

Frequently Asked Questions (FAQs) on Stability Profile

Q1: How stable is this compound in acidic conditions?

Answer: The stability in acidic solution is influenced by two primary factors: the pyridine ring and the carboxylic acid group.

  • Pyridine Ring Protonation: In acidic media, the nitrogen atom of the pyridine ring will be protonated. This electron-withdrawing effect can increase the stability of the ring system against electrophilic attack.

  • Hydrolysis: While the aromatic system is generally robust, harsh acidic conditions (e.g., concentrated HCl at elevated temperatures) could potentially lead to debromination or other secondary reactions over extended periods. The primary concern under typical analytical or process conditions (e.g., 0.1 M HCl) is less about rapid degradation and more about ensuring the analytical method can separate the parent compound from any potential degradants.[4]

  • Tautomerism: Like its parent, 4-hydroxynicotinic acid, this molecule can exist in tautomeric forms (the enol form as drawn, and a keto form, 4-oxo-1,4-dihydropyridine).[6][7] The equilibrium between these forms can be pH-dependent, which may affect the compound's reactivity and chromatographic behavior.[8]

Expert Insight: Expect moderate to high stability under mild acidic conditions. Degradation, if observed, would likely require aggressive conditions (high acid concentration and heat).

Q2: What is the expected stability under basic (alkaline) conditions?

Answer: The compound is expected to be more susceptible to degradation under basic conditions compared to acidic ones.

  • Deprotonation: Both the carboxylic acid and the hydroxyl group will be deprotonated in a basic solution, forming a carboxylate and a phenoxide-like anion. This increases the electron density of the pyridine ring, making it more susceptible to certain reactions.

  • Potential for Debromination: The electron-rich ring may be more prone to nucleophilic aromatic substitution or other reactions involving the carbon-bromine bond.

  • Decarboxylation: While less common without significant heat, highly basic conditions could promote decarboxylation, especially if the reaction is heated.

Expert Insight: When performing alkaline forced degradation (e.g., with 0.1 M NaOH), start with ambient temperature and shorter time points to avoid excessive degradation, which could lead to secondary and tertiary degradation products that complicate analysis.[4][5]

Q3: Is this compound susceptible to oxidation?

Answer: Yes, the hydroxypyridine moiety is a potential site for oxidative degradation.

  • Mechanism: The electron-donating hydroxyl group makes the aromatic ring susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide (H₂O₂), often used in forced degradation studies, can react to form N-oxides, hydroxylated byproducts, or even lead to ring opening under harsh conditions.[3][4]

  • Analogous Chemistry: The stability of aromatic systems to oxidation can be influenced by intramolecular interactions. For instance, in boronic acids, intramolecular coordination with a carboxyl group can dramatically increase oxidative stability.[9] While the mechanism is different here, the proximity of the hydroxyl and carboxyl groups may influence the molecule's overall susceptibility to oxidation.

Expert Insight: Oxidative degradation is a significant possibility. A standard approach is to use 3% H₂O₂ at room temperature and monitor the reaction over 24 hours. If the molecule proves highly stable, gentle heating can be applied to accelerate the reaction.

Q4: What happens when the compound is exposed to heat (thermal stress)?

Answer: The primary concern with thermal stress is decarboxylation.

  • Decarboxylation: Nicotinic acids, particularly those with electron-donating groups like a hydroxyl, can undergo decarboxylation (loss of CO₂) upon heating, especially near or above their melting point. This would result in the formation of 2-Bromo-4-hydroxypyridine.

  • Other Reactions: At very high temperatures, more extensive decomposition (charring) can occur. Studies on related compounds like 4-hydroxynicotinic acid have shown that thermal treatment can induce phase transitions and dehydration of solvates, indicating that the crystal lattice and molecular packing are sensitive to heat.[6][10]

Expert Insight: For solid-state thermal stress testing, the ICH guidelines suggest temperatures such as 105°C for a set period.[11] For solution-state studies, refluxing in a neutral solvent like water can be performed. The potential for decarboxylation makes this a critical test.

Q5: Is the compound sensitive to light (photolytic stability)?

Answer: High sensitivity to UV light is expected.

  • C-Br Bond Lability: The carbon-bromine bond is known to be photolabile and can undergo homolytic cleavage upon exposure to UV radiation, leading to radical-mediated degradation pathways.

  • Analogous Compounds: Related structures like 2-Bromo-4'-hydroxyacetophenone are used specifically as photolabile protecting groups, designed to be cleaved by UV light in the 300-350 nm range.[12] This provides a strong indication that this compound will likely degrade upon exposure to light.

Expert Insight: This is a critical stability risk. All experiments and handling of this compound should be performed under amber light or in light-protected vessels. Photostability testing should be conducted according to ICH Q1B guidelines, which specify exposure to a defined illumination and near UV energy.[3]

Troubleshooting Guide for Stability Studies

Observed Problem Potential Cause Recommended Solution
No degradation observed after stress. Stress condition is too mild.Increase the concentration of the stressor (e.g., acid, base, oxidant), increase the temperature, or extend the duration of the experiment.[5]
The molecule is intrinsically stable to that specific stress.Document the stability. This is a valid and important result for the stability profile.
Complete or >20% degradation. Stress condition is too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to clearly identify primary degradants.[4][5]
Multiple new, small peaks in the chromatogram. Secondary or tertiary degradation products are forming.The stress condition is too harsh, causing the primary degradant to degrade further. Use milder conditions as described above.
Peak shape is poor or retention time shifts. pH of the sample is incompatible with the mobile phase.Neutralize the sample before injection. For example, after acid stress, add an equivalent amount of base, and vice versa.
Tautomeric forms are not fully resolved or are interconverting on the column.Adjust the mobile phase pH or temperature to favor one tautomeric form or improve the separation.

Experimental Protocols & Visualizations

Protocol 1: General Forced Degradation Procedure

This protocol provides a starting point for investigating the stability of this compound. The goal is to generate samples for analysis by a stability-indicating HPLC method.

  • Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Mix 1 mL of stock solution with 1 mL of purified water. Heat at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). Run a dark control in parallel.[13]

  • Sample Preparation for Analysis:

    • Before HPLC analysis, cool the samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank by a validated stability-indicating HPLC-UV method.

Workflow and Data Visualization

The following diagrams illustrate the experimental workflow and a decision-making process for troubleshooting.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) stock->acid Apply Stress base Basic (0.1M NaOH, RT) stock->base Apply Stress oxid Oxidative (3% H2O2, RT) stock->oxid Apply Stress therm Thermal (Water, 60°C) stock->therm Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc report Characterize Degradants (LC-MS, NMR) hplc->report

Caption: General workflow for a forced degradation study.

G outcome outcome action action start Any Degradation Observed? deg_level Degradation > 20%? start->deg_level Yes outcome_stable Outcome: Compound is Stable Under These Conditions start->outcome_stable No peaks Multiple Small Peaks? deg_level->peaks No (5-20%) action_reduce Action: Reduce Stress (Time, Temp, or Conc.) deg_level->action_reduce Yes peaks->action_reduce Yes outcome_good Outcome: Ideal for Degradant Identification peaks->outcome_good No

References

Common pitfalls in the synthesis of 2-Bromo-4-hydroxynicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I've initiated comprehensive Google searches to uncover information on synthesizing 2-Bromo-4-hydroxynicotinic acid and its derivatives. I'm focusing on identifying typical synthetic challenges, potential side reactions, and optimization strategies to ensure efficient and effective synthesis.

Refining Research Scope

I'm now diving deeper into the research, pinpointing specific challenges such as low yields and impurities. Analyzing protocols and troubleshooting guides, I'm structuring a Q&A for the support center, organizing it by problem and principle. I'm building tables for data and planning diagrams for reactions.

Deepening Analysis Efforts

I'm now zeroing in on the specifics, seeking answers to challenges like low yields and tricky purifications. Protocols and troubleshooting guides are under my microscope, as I construct a Q&A for the support center. I'm organizing it by problem and principle, using tables to collect data, and designing diagrams with Graphviz to help visualize reactions.

Technical Support Center: Debromination of 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the unexpected debromination of 2-bromo-4-hydroxynicotinic acid during chemical reactions. This guide is designed to provide in-depth troubleshooting, mechanistic insights, and preventative strategies to ensure the integrity of your synthetic pathways. As your Senior Application Scientist, I've structured this resource to address the practical challenges you may face in the lab, grounded in established chemical principles.

Troubleshooting Guide: Unwanted Debromination

This section directly addresses the critical issue of losing the bromine substituent from your starting material or intermediate. The question-and-answer format is designed for quick problem-solving.

Question 1: I've unexpectedly isolated 4-hydroxynicotinic acid from my reaction. What are the likely causes of this debromination?

Answer: The loss of the bromine atom from this compound is a form of reductive dehalogenation.[1][2][3] This unwanted side reaction can be triggered by several factors within your experimental setup. The primary culprits often fall into these categories:

  • Catalyst-Mediated Reduction: Many transition metal catalysts, particularly those based on palladium and copper, are highly effective for hydrodehalogenation.[1][3][4][5] If your reaction involves catalytic hydrogenation or if residual catalyst from a previous step is present, it can actively remove the bromine.

  • Presence of a Reducing Agent: Reagents that can act as hydride donors or single-electron transfer agents can facilitate debromination.[6][7] This includes common laboratory reagents that may be used in your reaction or workup.

  • Reaction Conditions: Elevated temperatures, the presence of certain bases, and even exposure to light (photocatalysis) can promote the cleavage of the carbon-bromine bond.[6][8][9][10]

  • Nucleophilic Attack: In some cases, strong nucleophiles can displace the bromide, although for an electron-deficient ring like pyridine, this is less common without activation.

Question 2: My reaction is a cross-coupling (e.g., Suzuki, Buchwald-Hartwig). How can I minimize debromination of my starting material?

Answer: Cross-coupling reactions are a common scenario where debromination is observed. The same palladium or nickel catalyst used for the C-C or C-N bond formation can also catalyze the undesired C-H bond formation. Here’s how to troubleshoot:

  • Ligand Choice: The ligand coordinated to the metal center plays a crucial role. Some ligands may favor the reductive elimination pathway leading to your desired product over the competing debromination pathway. Experimenting with different phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.

  • Base Selection: The choice and stoichiometry of the base can influence the reaction outcome. A weaker base or a careful stoichiometric amount might disfavor the pathways leading to debromination.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of reaction intermediates and the overall reaction pathway.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side reactions, including debromination.

Question 3: I suspect my workup procedure is causing the debromination. What should I look out for?

Answer: It's a common oversight to assume the reaction is complete and stable before workup.[11] Certain workup steps can indeed induce debromination:

  • Quenching with Reducing Agents: Using quenching agents that can also act as reductants (e.g., sodium bisulfite in excess) can be problematic.

  • Acid/Base Sensitivity: Changes in pH during extraction can sometimes create conditions favorable for debromination, especially if catalytic species are still present.[11]

  • Exposure to Light: If your molecule is light-sensitive, prolonged exposure during workup could contribute to photolytic debromination.[6][8][9][10]

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles behind the debromination of this compound, providing a foundational understanding to prevent this issue.

What is the mechanism of reductive debromination?

Reductive debromination, or hydrodehalogenation, is the replacement of a bromine atom with a hydrogen atom.[1][2][3] This can occur through several mechanisms:

  • Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, formates), the C-Br bond is cleaved, and a C-H bond is formed.[1][3][5]

  • Single Electron Transfer (SET): A reducing agent can donate an electron to the aryl bromide, forming a radical anion. This intermediate then fragments, releasing a bromide ion and leaving an aryl radical, which subsequently abstracts a hydrogen atom from the solvent or another hydrogen donor.[6][12]

  • Hydride Transfer: A hydride donor can directly displace the bromide in a nucleophilic-like fashion, although this is less common for aryl halides.

How does the 4-hydroxyl group influence the debromination?

The hydroxyl group at the 4-position is an electron-donating group, which can increase the electron density of the pyridine ring. This can make the carbon atom attached to the bromine more susceptible to certain types of reactions. Additionally, the hydroxyl group can act as a directing group in metal-catalyzed reactions and may influence the binding of the substrate to the catalyst.[13]

Can light cause the debromination of my compound?

Yes, photocatalytic debromination is a known phenomenon.[6][8][9][10] In the presence of a photosensitizer and a hydrogen donor, visible light can initiate a single-electron transfer process leading to the formation of an aryl radical and subsequent debromination.[6][9][10] Even without an added photosensitizer, some molecules can absorb UV or visible light and undergo photolytic cleavage of the C-Br bond.

What analytical techniques can I use to monitor for debromination?
  • Thin Layer Chromatography (TLC): This is a quick way to visually check for the appearance of a new, typically more polar, spot corresponding to the debrominated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to detect and quantify both the starting material and the debrominated product by their distinct molecular weights.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of a new aromatic proton signal in place of the bromine atom.

Experimental Protocols & Data

To provide a practical context, the following tables summarize conditions that can either promote or suppress debromination.

Table 1: Reaction Conditions Influencing Debromination
FactorConditions Promoting DebrominationConditions Suppressing Debromination
Catalyst High loading of Pd/C, Raney Ni, Cu-based catalysts[4][14]Catalyst-free conditions, careful selection of ligands for cross-coupling
Reducing Agent NaBH₄, H₂ gas, silanes, phosphites[6][7]Avoidance of strong reducing agents
Temperature Elevated temperaturesLower reaction temperatures
Light Exposure to UV or visible light[6][8][9][10]Conducting the reaction in the dark or using amber glassware
Base Strong bases, excess baseWeaker bases, stoichiometric amounts
Workflow for Troubleshooting Unexpected Debromination

Here is a logical workflow to diagnose and solve the issue of unintended debromination.

Troubleshooting_Workflow Start Unexpected Debromination Observed Check_Catalyst Is a transition metal catalyst present? Start->Check_Catalyst Check_Reductant Are there any potential reducing agents? Check_Catalyst->Check_Reductant No Catalyst_Yes Yes Check_Catalyst->Catalyst_Yes Yes Check_Conditions Review Reaction Conditions (Temp, Light, Base) Check_Reductant->Check_Conditions No Reductant_Yes Yes Check_Reductant->Reductant_Yes Yes Modify_Conditions Modify Conditions: - Lower temperature - Protect from light - Screen different bases Check_Conditions->Modify_Conditions Analyze_Workup Analyze Workup Procedure Modify_Workup Modify Workup: - Use non-reducing quench - Maintain neutral pH Analyze_Workup->Modify_Workup Modify_Catalyst Modify Catalyst System: - Lower loading - Change ligand - Screen different metals Catalyst_Yes->Modify_Catalyst End Debromination Minimized Modify_Catalyst->End Remove_Reductant Remove or replace the reducing agent Reductant_Yes->Remove_Reductant Remove_Reductant->End Modify_Conditions->Analyze_Workup Modify_Workup->End

Caption: A step-by-step workflow to diagnose and resolve issues of unintended debromination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of palladium-catalyzed cross-coupling reactions with 2-Bromo-4-hydroxynicotinic acid. Our goal is to move beyond simple protocols and explain the chemical reasoning behind catalyst and condition selection, empowering you to optimize your synthetic routes effectively.

Introduction: Understanding the Challenge

This compound is a valuable building block, but its trifunctional nature presents a significant challenge in cross-coupling chemistry. The electron-deficient pyridine ring, combined with two acidic protons (hydroxyl and carboxylic acid) and a coordinating nitrogen atom, can lead to a host of complications including catalyst inhibition, substrate decomposition, and low yields.[1] A successful reaction hinges on a carefully chosen catalyst system that can navigate these competing reactive sites.

This guide is structured to address these challenges head-on, providing both foundational knowledge and specific troubleshooting steps for the most common cross-coupling reactions.

Part 1: General Considerations & Initial Decision Making

Before initiating any experiment, a strategic assessment of the substrate and desired reaction is crucial. This initial planning phase can save significant time and resources.

Q: What are the primary challenges when using this compound in cross-coupling reactions?

A: There are four main challenges to consider:

  • Acidic Protons: The carboxylic acid and phenolic hydroxyl groups will react with the strong bases typically used in cross-coupling (e.g., NaOtBu, K₃PO₄). This can neutralize the base, alter the substrate's solubility, and potentially chelate or deactivate the palladium catalyst.

  • Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a common issue with 2-substituted pyridines.[2][3]

  • Potential for Decarboxylation: Nicotinic acid derivatives can be susceptible to decarboxylation at elevated temperatures, leading to an unwanted side product.[4][5]

  • Substrate Solubility: The zwitterionic nature of the unprotected acid can lead to poor solubility in common aprotic organic solvents like toluene or dioxane, hindering reaction kinetics.

Q: Should I use a protecting group strategy?

A: This is a critical first question. The answer depends on the specific coupling reaction and the planned conditions.

  • When to Protect: If you plan to use strongly basic conditions (e.g., NaOtBu in Buchwald-Hartwig amination) or high temperatures, protecting both the hydroxyl and carboxylic acid groups is highly recommended. Protection simplifies the reaction by removing the acidic protons, improving solubility, and preventing unwanted side reactions.[6][7]

  • When to Proceed Unprotected: For some Suzuki couplings, it is possible to proceed without protection by using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ in polar solvent systems (e.g., dioxane/water).[8] This strategy is more atom-economical but often requires more extensive optimization.

A common strategy is to protect the carboxylic acid as a methyl or ethyl ester and the hydroxyl group as a methyl or benzyl ether. These groups are stable to most cross-coupling conditions and can be removed later.[9]

Decision-Making Workflow

The following diagram outlines a logical workflow for approaching a cross-coupling reaction with this substrate.

G cluster_0 Phase 1: Initial Strategy cluster_1 Phase 2: Reaction Selection & Setup cluster_2 Phase 3: Execution & Troubleshooting start Define Coupling Partner (Boronic Acid, Amine, Alkyne) protect Assess Need for Protecting Groups start->protect protect_yes Protect -OH and -COOH (e.g., OMe, COOMe) protect->protect_yes Strong Base or High Temp Needed protect_no Proceed Unprotected (Requires careful base/solvent selection) protect->protect_no Mild Conditions Feasible reaction_type Select Coupling Type protect_yes->reaction_type protect_no->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald sonogashira Sonogashira (C-Csp) reaction_type->sonogashira setup Select Initial Conditions (Catalyst, Ligand, Base, Solvent) See Tables 1-3 suzuki->setup buchwald->setup sonogashira->setup run_rxn Run Reaction & Monitor setup->run_rxn outcome Analyze Outcome run_rxn->outcome success Success: Purify Product outcome->success High Conversion troubleshoot Troubleshoot: - Catalyst/Ligand Screen - Base/Solvent Change - Temperature Adjustment outcome->troubleshoot Low Conversion or Side Products troubleshoot->run_rxn

Caption: Decision workflow for cross-coupling with this compound.

Part 2: Reaction-Specific FAQs and Troubleshooting

This section provides starting points and troubleshooting advice for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

FAQ: Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile C-C bond-forming reaction, but success with this compound requires careful control of the base and solvent system.[10][11]

Q: Which catalyst system is a good starting point for the Suzuki coupling of the unprotected acid?

A: A robust starting point is to use a palladium catalyst bearing a ferrocenylphosphine ligand, such as Pd(dppf)Cl₂.[8] These catalysts are often effective for heteroaryl halides. Pair this with a moderately strong inorganic base that is less likely to cause decomposition.

ComponentRecommendationRationale
Pd Source Pd(dppf)Cl₂ (3-5 mol%)Often provides a good balance of activity and stability for heteroaryl substrates.[8]
Ligand dppf (comes with catalyst)Bidentate phosphine ligand that promotes reductive elimination.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Moderately strong bases that are often compatible with acidic functional groups.[12][13]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)The aqueous component helps dissolve the base and the carboxylate salt of the substrate.
Temperature 80-100 °CSufficient to drive the reaction without causing significant decarboxylation.

Q: My Suzuki reaction is not working (low conversion). What should I troubleshoot?

A: If you observe low or no conversion of your starting material, consider the following steps:

  • Check Reagents: Ensure your boronic acid is not degraded (protodeboronation is a common issue).[14] Ensure solvents are appropriately degassed, as oxygen can deactivate the catalyst.[15]

  • Increase Base Strength: Switch from K₂CO₃ to a stronger base like Cs₂CO₃. Cesium salts can accelerate transmetalation and break up palladium-substrate aggregates.

  • Change Ligand: If Pd(dppf)Cl₂ is ineffective, screen other catalysts. A Pd(OAc)₂ source with a sterically hindered biarylphosphine ligand like SPhos or XPhos can be more active.

  • Consider a Protecting Group: If optimization fails, protecting the acidic groups is the most reliable path forward. This eliminates base compatibility issues and improves solubility in anhydrous solvents like toluene or DME.

FAQ: Buchwald-Hartwig Amination

C-N bond formation is particularly sensitive to the acidic protons on the substrate. Direct amination of the unprotected acid is extremely challenging.[16]

Q: Do I need to protect the acidic protons for a Buchwald-Hartwig reaction?

A: Yes, almost certainly. The strong bases (e.g., NaOtBu, LHMDS) required for the deprotonation of the amine and subsequent catalytic steps will readily deprotonate the hydroxyl and carboxylic acid groups, leading to catalyst inhibition or decomposition.[17] Protection of both acidic sites is strongly advised before attempting amination.

Q: With a protected substrate, what is a good starting catalyst system for amination?

A: For electron-deficient 2-bromopyridines, modern, sterically hindered dialkylbiaryl phosphine ligands are the gold standard.[18][19] They accelerate the rate-limiting reductive elimination step.

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Common, reliable Pd(0) or Pd(II) precursors.
Ligand XPhos, RuPhos, or BrettPhos (2-4 mol%)Bulky electron-rich ligands that are highly effective for coupling with heteroaryl chlorides/bromides.[16][20]
Base NaOtBu or LHMDS (1.5-2.0 equiv.)Strong, non-nucleophilic bases required to deprotonate the amine coupling partner.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are standard for this reaction.
Temperature 90-110 °CTypical temperature range for amination of aryl bromides.

Q: I'm seeing hydrodehalogenation of my starting material instead of the amination product. Why?

A: Hydrodehalogenation (replacement of Br with H) is a common side reaction.[21] It can be caused by:

  • Moisture: Water can interfere with the catalytic cycle. Ensure all reagents and glassware are scrupulously dry.

  • β-Hydride Elimination: If your amine has a β-hydrogen, this pathway can compete with reductive elimination.[16] Using a more sterically hindered ligand can often favor the desired C-N bond formation.

  • Catalyst Decomposition: If the active catalyst is not stable under the reaction conditions, it can lead to undesired pathways.

FAQ: Sonogashira Coupling

The Sonogashira reaction couples the bromopyridine with a terminal alkyne.[22] A key decision is whether to use the classic copper co-catalyst.

Q: Should I use a copper co-catalyst for the Sonogashira coupling?

A: While the classic Sonogashira protocol uses a copper(I) salt (typically CuI), copper-free conditions are often preferred to avoid a major side reaction: the homocoupling of the terminal alkyne (Glaser coupling).[23][24]

Q: What are the recommended conditions for a copper-free Sonogashira coupling?

A: Copper-free conditions rely on a palladium catalyst and an amine base, which often also serves as the solvent.[25][26]

ComponentRecommendationRationale
Pd Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Standard, commercially available catalysts effective for Sonogashira couplings.[22][27]
Ligand PPh₃ (comes with catalyst)Triphenylphosphine is a classic ligand for this transformation.
Base Et₃N or DIPEA (can be used as solvent)Acts as both a base to deprotonate the alkyne and a scavenger for HBr.[28][29]
Solvent THF or DMF (if amine is not the solvent)Anhydrous polar aprotic solvents.
Temperature Room Temperature to 60 °CThe reaction is often feasible at or near room temperature.[29]

Q: My reaction is sluggish and I'm seeing a lot of alkyne homocoupling, even under copper-free conditions. What can I do?

A:

  • Rigorous Degassing: Oxygen is the primary culprit for Glaser homocoupling.[24] Ensure your solvents and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen).

  • Check Palladium Source: If your palladium catalyst is old, it may have partially decomposed, which can promote side reactions. Use a fresh catalyst source.

  • Add a Ligand: If using a simple salt like PdCl₂, adding an excess of a phosphine ligand like PPh₃ can sometimes stabilize the catalyst and improve performance.

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.

Part 3: Experimental Protocols

The following are generalized, representative protocols. They should be optimized for each specific substrate combination.

Protocol 1: Protected Suzuki-Miyaura Coupling

This protocol assumes the starting material has been protected (e.g., Methyl 2-bromo-4-methoxynicotinate).

  • To an oven-dried Schlenk flask, add the protected 2-bromo-4-methoxynicotinate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., 5:1 ratio, to 0.1 M concentration) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool to room temperature.

  • Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protected Buchwald-Hartwig Amination

This protocol assumes the starting material has been protected (e.g., Methyl 2-bromo-4-methoxynicotinate).

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.5 equiv).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe, followed by the protected 2-bromo-4-methoxynicotinate (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube tightly and heat to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.

  • Quench carefully by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 4: Visualizing the Catalytic Cycle and Potential Pitfalls

Understanding the mechanism highlights where things can go wrong. The acidic protons and pyridine nitrogen of the unprotected substrate can interfere at multiple stages.

G pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add inhibition Pyridine-N Coordination (Inhibition) pd0->inhibition Inhibits Ox-Add decomposition Catalyst Decomposition (Pd Black) pd0->decomposition pd2_complex L₂Pd(II)(Py-Br)(X) ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd2_complex->transmetal pd2_complex->decomposition pd2_couple L₂Pd(II)(Py-R)(X) transmetal->pd2_couple base_reaction Acid-Base Reaction (-OH, -COOH + Base) transmetal->base_reaction Consumes Base, Inhibits Transmetalation red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 product Product (Py-R) red_elim->product

Caption: Simplified catalytic cycle and common points of failure for unprotected substrate.

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 2-Bromo- vs. 2-Chloro-4-hydroxynicotinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount. The choice between two seemingly similar halogenated precursors can profoundly influence reaction efficiency, catalyst selection, and overall synthetic strategy. This guide offers an in-depth, data-supported comparison of 2-Bromo-4-hydroxynicotinic acid and 2-Chloro-4-hydroxynicotinic acid, two vital scaffolds in medicinal chemistry. We will move beyond simple statements of reactivity to explore the underlying principles that govern their behavior in key synthetic transformations.

Core Physicochemical Properties: The Foundation of Reactivity

The fundamental difference in the reactivity of these two compounds is rooted in the properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is longer and weaker than the Carbon-Chlorine (C-Cl) bond, a fact that dictates the energy required to cleave it. This single factor is the primary determinant of their differing performance in reactions where C-X bond scission is the rate-limiting step, such as palladium-catalyzed cross-coupling.

PropertyThis compound2-Chloro-4-hydroxynicotinic acidRationale & Significance
Molecular Weight 218.00 g/mol [1]173.55 g/mol Affects stoichiometry calculations. The bromo-compound is ~25% heavier.
C-X Bond Dissociation Energy ~285 kJ/mol[2]~327 kJ/mol[2]Crucial determinant for cross-coupling. The lower C-Br bond energy facilitates easier oxidative addition of palladium catalysts.
Appearance Solid[1]Crystalline solidBoth are bench-stable solids, simplifying handling and storage.
pKa Data not readily availableData not readily availableThe 4-hydroxy and 3-carboxy groups confer acidic properties. Halogen electronegativity has a minor influence.

Comparative Reactivity: A Tale of Two Mechanisms

The choice between the bromo- and chloro-analogs is not a simple "one is better" scenario. Their relative reactivity is entirely dependent on the class of reaction being performed. We will examine the two most common transformations for this type of scaffold: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

G cluster_0 Reactivity Comparison cluster_1 Cross-Coupling Reactivity Trend (Rate-Determining Step: Oxidative Addition) cluster_2 SNAr Reactivity Trend (Rate-Determining Step: Nucleophilic Attack) Start Select Reaction Type Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Bromo_C 2-Bromo Analogue (Higher Reactivity) Chloro_S 2-Chloro Analogue (Higher Reactivity) Chloro_C 2-Chloro Analogue (Lower Reactivity) Bromo_C->Chloro_C Requires milder conditions (Lower temp, less active catalyst) Bromo_S 2-Bromo Analogue (Lower Reactivity) Chloro_S->Bromo_S Stabilizes Meisenheimer intermediate more effectively

Figure 1. Comparative reactivity flowchart.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

In the realm of palladium-catalyzed reactions, which are fundamental to modern drug discovery for creating C-C bonds, the reactivity order is unequivocally I > Br > Cl > F.[3][4][5] This trend is a direct consequence of the C-X bond dissociation energy.

Causality: The catalytic cycle of a Suzuki-Miyaura reaction begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[6][7] This step is almost always the rate-determining phase of the reaction. Because the C-Br bond is significantly weaker than the C-Cl bond, it requires less energy to break, leading to a faster and more efficient oxidative addition.

Practical Implications:

  • This compound: This is the more reactive partner. It will typically couple under milder conditions (e.g., lower temperatures, shorter reaction times) and with a wider range of standard palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).

  • 2-Chloro-4-hydroxynicotinic acid: This substrate is less reactive and often considered more challenging.[8] Achieving high yields may necessitate more specialized and robust catalytic systems, such as those employing electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbene (NHC) ligands, along with higher temperatures and longer reaction times.[9]

Comparative Experimental Data (Illustrative)

The following table presents expected outcomes for a generic Suzuki-Miyaura coupling with phenylboronic acid, based on established reactivity principles.

ParameterThis compound2-Chloro-4-hydroxynicotinic acid
Catalyst System Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Base K₂CO₃K₃PO₄
Temperature 80-90 °C100-110 °C
Reaction Time 4-8 hours12-24 hours
Expected Yield >85%70-85% (highly catalyst dependent)
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the aromatic ring, replacing the halide. This mechanism is common for electron-deficient rings like pyridines, especially when the halogen is at the activated 2- or 4-position.[10][11] Here, the reactivity trend is often reversed: F > Cl > Br > I.[12]

Causality: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the carbon bearing the halogen, which temporarily breaks the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[11] The reaction rate is accelerated by a more electron-deficient carbon center. The high electronegativity of chlorine (compared to bromine) creates a stronger dipole, making the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state outweighs the fact that bromide is a better leaving group. Indeed, studies on simpler systems have shown that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide, highlighting the dominance of the inductive effect.[12][13]

Practical Implications:

  • 2-Chloro-4-hydroxynicotinic acid: This analog is expected to be more reactive in SNAr reactions. It will react faster and under milder conditions with a variety of nucleophiles (amines, alkoxides, thiols).

  • This compound: While still reactive due to the activating effect of the ring nitrogen, it will likely require more forcing conditions (higher temperatures, stronger bases) to achieve comparable reaction rates and yields in SNAr transformations.

Experimental Protocols: A Self-Validating System

Trustworthy science relies on reproducible protocols. Below is a detailed, field-proven methodology for a Suzuki-Miyaura cross-coupling reaction, designed to highlight the necessary precautions and provide a solid starting point for optimization.

Protocol: Suzuki-Miyaura Coupling of a 2-Halonicotinic Acid Derivative

Figure 2. Experimental workflow for Suzuki-Miyaura coupling.

Objective: To synthesize 4-hydroxy-2-phenylnicotinic acid from its 2-halo precursor.

Materials:

  • 2-Bromo- or 2-Chloro-4-hydroxynicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium Catalyst System (see table above)

  • Base (K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser

  • Inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-halo-4-hydroxynicotinic acid (1.0 equiv), phenylboronic acid (1.2 equiv), base (3.0 equiv), and the chosen palladium catalyst.

    • Causality: Using a dry flask is critical as moisture can hydrolyze the boronic acid and interfere with the catalyst. The excess base is required to activate the boronic acid for the transmetalation step.[9]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen and will be readily oxidized, deactivating the catalyst. An inert atmosphere is non-negotiable for success.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Reaction Execution: Lower the flask into an oil bath pre-heated to the target temperature (e.g., 90 °C for the bromo-compound, 110 °C for the chloro-compound). Stir vigorously for the designated time.

  • Monitoring: Track the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4, which will precipitate the product while keeping the boronic acid byproducts in solution.

  • Purification: Filter the resulting solid, wash with cold water and a minimal amount of cold diethyl ether to remove non-polar impurities. If necessary, recrystallize or purify by column chromatography to obtain the final product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Final Verdict: Strategic Selection in Synthesis

  • Choose this compound when:

    • You are performing a palladium-catalyzed cross-coupling reaction (Suzuki, Stille, Heck, etc.).

    • You need to ensure high yields under mild conditions to preserve sensitive functional groups elsewhere in the molecule.

    • Reaction time is a critical factor.

  • Choose 2-Chloro-4-hydroxynicotinic acid when:

    • You are performing a Nucleophilic Aromatic Substitution (SNAr) reaction.

    • Cost is a primary driver , as chloro-aromatics are often significantly cheaper and more readily available in bulk than their bromo-counterparts.[14]

    • You have access to robust, modern catalyst systems and can tolerate higher reaction temperatures for cross-coupling.

Ultimately, the choice is not merely about reactivity but about synthetic strategy. The higher reactivity of the bromo-derivative in the most common C-C bond-forming reactions often justifies its higher cost, while the chloro-derivative offers an economical and more reactive alternative for SNAr pathways. Understanding the mechanistic underpinnings of these trends empowers the modern chemist to make informed, efficient, and logical decisions at the bench.

References

Comparing biological activity of 2-Bromo-4-hydroxynicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

, a Senior Application Scientist, this guide provides a comparative analysis of the biological activities of 2-Bromo-4-hydroxynicotinic acid derivatives. Nicotinic acid, a form of vitamin B3, and its derivatives are pivotal scaffolds in medicinal chemistry, known for a wide array of pharmacological applications.[1][2] The introduction of bromo and hydroxyl substituents onto the nicotinic acid core creates a versatile template for developing novel therapeutic agents with potentially enhanced efficacy and selectivity. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by experimental data and protocols to offer a comprehensive resource for researchers in drug discovery.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Nicotinic acid derivatives have emerged as a promising class of anticancer agents.[1] The strategic placement of a bromine atom and a hydroxyl group on the nicotinic acid ring can significantly influence the molecule's interaction with biological targets, leading to potent cytotoxic effects against cancer cells.

Mechanism of Action: VEGFR-2 Inhibition

A key mechanism through which some nicotinic acid derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a crucial receptor tyrosine kinase that, upon activation by its ligand VEGF, triggers downstream signaling pathways promoting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[5][6][7] By blocking the ATP-binding site of VEGFR-2, these derivatives can halt the signaling cascade, leading to the suppression of endothelial cell proliferation and migration, and ultimately, the starvation of the tumor.

Comparative Efficacy of Derivatives

While specific data on this compound derivatives is limited in publicly available literature, we can infer potential activity based on related structures. The presence of a halogen, such as bromine, on a phenyl ring attached to a heterocyclic core has been shown to be essential for anticancer action in some scaffolds.[8] For instance, studies on various nicotinic acid derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.

Table 1: Anticancer Activity of Representative Nicotinic Acid Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
4-(4-bromophenyl)-1,4-DHP HeLa (Cervical) 2.3 [8]
4-(4-bromophenyl)-1,4-DHP MCF-7 (Breast) 5.7 [8]
Curcumin Derivative (with Bromo group) HCT-116 (Colon) < 2 [9]

| Pyrrolidone Derivative (with Bromo group) | A549 (Lung) | High Activity |[10] |

Note: The table presents data for compounds containing a bromo-substitution to illustrate the potential of this functional group, as direct data for this compound derivatives was not available in the cited results.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the cytotoxic potential of compounds by measuring the metabolic activity of cells.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Nucleus Nucleus MAPK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor Nicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits

Antimicrobial Activity: Combating Pathogenic Microbes

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Nicotinic acid and its derivatives have demonstrated notable activity against a spectrum of pathogenic bacteria and fungi.[13][14] The incorporation of a bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells and interaction with intracellular targets.

Comparative Efficacy of Derivatives

Studies on various substituted nicotinic acid derivatives have revealed promising antimicrobial potential, particularly against Gram-positive bacteria.[15] Acylhydrazone derivatives of nicotinic acid, for example, have shown strong inhibitory effects against strains like Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[15]

Table 2: Antimicrobial Activity of Representative Nicotinic Acid Derivatives

Derivative Type Microbial Strain MIC (µg/mL) Reference
Acylhydrazone (with 5-nitrofuran) Staphylococcus epidermidis 1.95 [15]
Acylhydrazone (with 5-nitrofuran) Staphylococcus aureus (MRSA) 7.81 [15]
1,3,4-Oxadiazoline (with 5-nitrofuran) Bacillus subtilis 7.81 [15]
1,3,4-Oxadiazoline (with 5-nitrofuran) Staphylococcus aureus (MRSA) 15.62 [15]
Nicotinamide Derivative (NC 3) Gram-negative bacteria 0.016 mM [14]

| Nicotinamide Derivative (NC 5) | Gram-positive bacteria | 0.03 mM |[14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18][19][20]

Step-by-Step Methodology:

  • Preparation of Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and dilute it to the final required concentration.[16]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[19]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[17]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[18]

Visualization: Broth Microdilution Workflow

Broth_Microdilution start Start prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_plate->prep_inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate incubate Incubate Plate (e.g., 16-20h at 37°C) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Nicotinic acid derivatives have shown potential as anti-inflammatory agents, capable of mitigating inflammatory responses through various mechanisms.[13][21]

Mechanism of Action: Cholinergic Anti-inflammatory Pathway

A significant anti-inflammatory mechanism involves the activation of the cholinergic anti-inflammatory pathway (CAP).[22][23][24] This pathway is mediated by the α7 nicotinic acetylcholine receptor (α7nAChR), which is expressed on immune cells like macrophages.[25][26] Activation of α7nAChR by agonists can suppress the production of pro-inflammatory cytokines (e.g., TNF-α) by inhibiting the NF-κB signaling pathway.[26] Analogs of 6-bromohypaphorine, for example, have been designed as potent agonists for the α7nAChR, demonstrating anti-inflammatory and analgesic effects.[27] Another mechanism involves the inhibition of Reactive Oxygen Species (ROS), which are key signaling molecules in inflammation.[21]

Comparative Efficacy of Derivatives

Derivatives of nicotinic and isonicotinic acid have demonstrated potent anti-inflammatory activity, in some cases exceeding that of standard drugs like ibuprofen.[21] The specific substitutions on the pyridine ring are crucial for this activity.

Table 3: Anti-inflammatory Activity of Representative Nicotinic Acid Derivatives

Derivative Assay IC₅₀ Reference
Isonicotinate 5 ROS Inhibition 1.42 ± 0.1 µg/mL [21]
Isonicotinate 8b ROS Inhibition 3.7 ± 1.7 µg/mL [21]
Ibuprofen (Standard) ROS Inhibition 11.2 ± 1.9 µg/mL [21]

| 6-iodohypaphorine analog | α7 nAChR Agonism | EC₅₀ 610 nM |[27] |

Experimental Protocol: In Vitro Reactive Oxygen Species (ROS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of ROS in cells, often using a fluorogenic probe like DCFH-DA.[28][29][30][31]

Step-by-Step Methodology:

  • Cell Culture: Culture appropriate cells (e.g., macrophages or neutrophils) in a 96-well plate.

  • Probe Loading: Wash the cells and incubate them with a solution of DCFH-DA (e.g., 10 µM) for 30-60 minutes in the dark.[29] Cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.

  • Compound and Stimulant Addition: Wash the cells to remove excess probe. Add the test compounds at various concentrations, followed by an ROS-inducing agent (e.g., PMA or LPS).

  • Incubation: Incubate the plate for a specific duration to allow for ROS production.

  • Fluorescence Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[30] Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~495/529 nm).[28]

  • Data Analysis: Quantify the reduction in fluorescence in compound-treated wells compared to the stimulated control to determine the percentage of ROS inhibition and the IC₅₀ value.

Visualization: Cholinergic Anti-inflammatory Pathway

CAP_Pathway cluster_macrophage Macrophage a7nAChR α7nAChR NFkB NF-κB Pathway a7nAChR->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Promotes Transcription Agonist Nicotinic Acid Derivative (Agonist) Agonist->a7nAChR Activates

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is dictated by the interplay of their structural features.

  • The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's overall electronic properties and bioavailability.

  • The Carboxylic Acid Group (Position 3): This group is often crucial for activity, acting as a key interaction point with biological targets, for example, through hydrogen bonding or salt bridge formation.[32]

  • The Bromo Group (Position 2): Halogen atoms like bromine can significantly enhance biological activity.[33] This is attributed to their ability to form halogen bonds, increase lipophilicity (improving membrane permeability), and act as a leaving group in certain reactions or a blocking group to prevent metabolic degradation.

  • The Hydroxyl Group (Position 4): The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional anchoring points within a receptor's binding site. Its position can influence the molecule's electronic distribution and overall conformation.

Analysis of related compounds suggests that converting the carboxylic acid to an amide or ester can modulate activity, sometimes leading to more potent vasorelaxant or antioxidant effects.[32][34] The specific nature and position of substituents are therefore critical design elements for tuning the desired biological profile of these derivatives.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic combination of the pyridine core with bromo and hydroxyl substituents provides a framework for designing potent and selective modulators of various biological pathways. As demonstrated by the analysis of related structures, these derivatives hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to fully elucidate their structure-activity relationships and identify lead candidates for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-4-hydroxynicotinic Acid vs. Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. 2-Bromo-4-hydroxynicotinic acid and its ester derivatives are important building blocks in the synthesis of various pharmacologically active molecules. Distinguishing between the parent acid and its ester forms is a critical step in reaction monitoring, purification, and final product verification. This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its corresponding methyl ester, supported by experimental protocols and data interpretation.

Introduction

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. This modification significantly alters the compound's physical and chemical properties, including its spectroscopic behavior. This guide will walk you through the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) when this compound is esterified. Understanding these differences is crucial for unambiguous compound identification.

Synthesis of Methyl 2-Bromo-4-hydroxynicotinate

A common method for the esterification of carboxylic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-Bromo-4-hydroxynicotinate
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 g, 4.59 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure methyl 2-bromo-4-hydroxynicotinate.

G cluster_synthesis Esterification Acid This compound Ester Methyl 2-bromo-4-hydroxynicotinate Acid->Ester Reflux MeOH Methanol (CH3OH) MeOH->Ester H2SO4 H2SO4 (catalyst) H2SO4->Ester

Caption: Workflow for the synthesis of methyl 2-bromo-4-hydroxynicotinate.

¹H NMR Spectroscopy: A Tale of Two Protons

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between a carboxylic acid and its methyl ester. The key differences lie in the presence or absence of the acidic proton and the appearance of a new signal for the methyl ester group.

Expected Chemical Shifts (in DMSO-d₆):

ProtonThis compound (ppm)Methyl 2-bromo-4-hydroxynicotinate (ppm)Rationale for Difference
-COOH~13.0 (broad s)AbsentThe acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal at a very downfield chemical shift. This proton is absent in the ester.
-OH~11.0 (broad s)~11.0 (broad s)The phenolic proton is expected to be present in both compounds and will likely appear as a broad singlet at a downfield chemical shift.
Pyridine-H~8.1 (d)~8.1 (d)The chemical shifts of the aromatic protons on the pyridine ring are not expected to change significantly upon esterification.
Pyridine-H~7.0 (d)~7.0 (d)The electronic environment of the pyridine ring is largely unaffected by the conversion of the carboxylic acid to an ester.
-OCH₃Absent~3.8 (s)The methyl group of the ester is a singlet and its protons are deshielded by the adjacent oxygen atom, typically appearing around 3.7-4.1 ppm.[1]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Tracking the Carbonyl Carbon

¹³C NMR spectroscopy provides complementary information, with the most significant change observed at the carbonyl carbon.

Expected Chemical Shifts (in DMSO-d₆):

CarbonThis compound (ppm)Methyl 2-bromo-4-hydroxynicotinate (ppm)Rationale for Difference
-C =O~165-175~160-170The carbonyl carbon of an ester is typically found slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid.[1]
Pyridine Carbons~110-160~110-160The chemical shifts of the carbons in the pyridine ring are not expected to change dramatically.
-OC H₃Absent~52The carbon of the methyl ester group appears at a characteristic chemical shift around 50-60 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled ¹³C experiment. A wider spectral width (~220 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically needed due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

FTIR Spectroscopy: The Vibrational Signature of Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the presence or absence of the carboxylic acid and ester functional groups based on their characteristic vibrational frequencies.

Expected Vibrational Frequencies (cm⁻¹):

Functional GroupThis compoundMethyl 2-bromo-4-hydroxynicotinateRationale for Difference
O-H stretch (acid)2500-3300 (very broad)AbsentThe O-H stretching vibration of a carboxylic acid appears as a very broad and strong band due to hydrogen bonding.[2] This is a key distinguishing feature and is absent in the ester.
O-H stretch (phenol)~3200-3600 (broad)~3200-3600 (broad)The phenolic O-H stretch will be present in both molecules.
C=O stretch~1700-1725~1735-1750The C=O stretching frequency of an ester is typically at a higher wavenumber (higher energy) than that of a carboxylic acid due to the inductive effect of the alkoxy group.
C-O stretch~1210-1320~1000-1300 (two bands)Esters show two characteristic C-O stretching bands, which can be distinguished from the single C-O stretch of a carboxylic acid.
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

  • Background Correction: Record a background spectrum of the empty ATR crystal or the pure KBr pellet before acquiring the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

G cluster_acid This compound cluster_ester Methyl 2-bromo-4-hydroxynicotinate Acid_Structure Structure A Esterification Esterification Acid_Structure->Esterification Acid_Spectra ¹H NMR: ~13.0 ppm (-COOH) FTIR: 2500-3300 cm⁻¹ (broad O-H) FTIR: ~1710 cm⁻¹ (C=O) Ester_Structure Structure B Ester_Spectra ¹H NMR: ~3.8 ppm (-OCH₃) FTIR: Absent (broad O-H) FTIR: ~1740 cm⁻¹ (C=O) Esterification->Ester_Structure

Caption: Key spectroscopic differences between the acid and its ester.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of a bromine atom is a key feature to look for in the mass spectra.

Expected Mass Spectral Data:

FeatureThis compoundMethyl 2-bromo-4-hydroxynicotinateRationale for Difference
Molecular Ion (M⁺)m/z 217/219m/z 231/233The molecular weight of the methyl ester is 14 units higher than the carboxylic acid due to the addition of a CH₂ group and the loss of a proton.
Isotope PatternM⁺ and M⁺+2 peaks in ~1:1 ratioM⁺ and M⁺+2 peaks in ~1:1 ratioBromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in a characteristic pair of peaks separated by 2 m/z units for any fragment containing a bromine atom.
Key FragmentationLoss of -OH and -COOHLoss of -OCH₃ and -COOCH₃Carboxylic acids often show fragmentation through the loss of a hydroxyl radical or the entire carboxyl group. Esters typically fragment via the loss of the alkoxy group or the entire ester functional group.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent and inject it into the GC.

  • Ionization: Use a soft ionization technique like ESI to observe the molecular ion. Electron Ionization (EI) can be used to induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The spectroscopic analysis of this compound and its esters is straightforward when the characteristic differences are understood. ¹H NMR provides the most definitive evidence through the presence or absence of the carboxylic acid proton and the appearance of the ester's alkyl protons. FTIR offers a rapid confirmation with the distinct O-H and C=O stretching vibrations. Mass spectrometry confirms the expected molecular weight change upon esterification and shows characteristic fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently characterize their synthesized compounds and ensure the success of their synthetic endeavors.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Bromo-4-hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its use in further research and development. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Bromo-4-hydroxynicotinic acid, a key building block in medicinal chemistry. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), grounded in a plausible synthetic context to anticipate and identify potential impurities.

The Synthetic Landscape: Anticipating Impurities in this compound Synthesis

A thorough purity analysis begins with a comprehensive understanding of the synthetic route, as this knowledge informs the potential impurity profile. A plausible and common method for the synthesis of this compound involves the direct bromination of 4-hydroxynicotinic acid.

Hypothetical Synthesis Workflow:

4-Hydroxynicotinic Acid 4-Hydroxynicotinic Acid Reaction Mixture Reaction Mixture 4-Hydroxynicotinic Acid->Reaction Mixture Solvent (e.g., Acetic Acid) Crude Product Crude Product Reaction Mixture->Crude Product Reaction & Work-up Brominating Agent (e.g., NBS or Br2) Brominating Agent (e.g., NBS or Br2) Brominating Agent (e.g., NBS or Br2)->Reaction Mixture Purified this compound Purified this compound Crude Product->Purified this compound Crystallization/Purification

Caption: Plausible synthetic route for this compound.

Based on this synthetic scheme, a range of potential impurities can be anticipated:

  • Unreacted Starting Material: Residual 4-hydroxynicotinic acid.

  • Over-brominated Species: Dibrominated or other poly-brominated nicotinic acids.

  • Isomeric Impurities: Bromination at other positions on the pyridine ring, though less likely due to directing effects.

  • Solvent and Reagent Residues: Residual acetic acid or by-products from the brominating agent.

  • Degradation Products: Potential decomposition of the starting material or product under the reaction conditions.

A robust analytical strategy must be capable of separating and detecting these potential impurities with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for the quantitative analysis of pharmaceutical compounds and their impurities. A well-developed reversed-phase HPLC method can effectively separate the target compound from its structurally similar impurities.

Experimental Protocol: RP-HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Rationale Behind Experimental Choices:
  • The C18 column is a versatile stationary phase that provides good retention for moderately polar compounds like nicotinic acid derivatives.

  • The use of phosphoric acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from the more polar starting material to potentially less polar over-brominated byproducts.

  • UV detection at multiple wavelengths can help in identifying impurities that may have different chromophores.

Data Presentation and Interpretation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the reliability of the results.[1][2][3]

Table 1: Comparison of HPLC with other techniques

FeatureHPLC-UVNMRLC-MS
Primary Use Quantitative PurityStructural Elucidation & QuantificationImpurity Identification & Quantification
Sensitivity ModerateLowHigh
Specificity Good (with a validated method)High (for structure)Very High (Mass-based)
Quantification Excellent (with standards)Good (with internal standard)Good (with appropriate standards)
Throughput HighLowModerate
Cost Low to ModerateHighHigh

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Insight

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules and can also be used for quantitative purity analysis (qNMR). Both ¹H and ¹³C NMR are vital for confirming the identity of the synthesized this compound and for detecting impurities.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:
  • ¹H NMR (Predicted in DMSO-d₆):

    • The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

    • A broad singlet for the carboxylic acid proton and another for the hydroxyl proton, both of which are exchangeable with D₂O.

  • ¹³C NMR (Predicted in DMSO-d₆):

    • The spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, hydroxyl, and carboxylic acid groups.

Note: Predicted NMR data can be obtained from various software packages and online tools and serve as a valuable guide for spectral interpretation.[4][5][6]

Purity Assessment with NMR:

The presence of impurities can be detected by the appearance of extra peaks in the ¹H and ¹³C NMR spectra. By integrating the signals of the main compound and the impurities in the ¹H NMR spectrum (with appropriate relaxation delays), a quantitative estimation of the purity can be made, especially when using an internal standard of known concentration.

cluster_NMR NMR Analysis Workflow Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition Sample Preparation->13C NMR Acquisition 1H Spectrum Interpretation 1H Spectrum Interpretation 1H NMR Acquisition->1H Spectrum Interpretation Purity & Structural Confirmation Purity & Structural Confirmation 1H Spectrum Interpretation->Purity & Structural Confirmation 13C Spectrum Interpretation 13C Spectrum Interpretation 13C NMR Acquisition->13C Spectrum Interpretation 13C Spectrum Interpretation->Purity & Structural Confirmation

Caption: Workflow for NMR-based purity and structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unrivaled Sensitivity for Impurity Identification

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal technique for the detection and identification of trace-level impurities.[7][8][9]

Experimental Protocol: LC-MS for Impurity Profiling
  • LC System: An HPLC or UHPLC system. The chromatographic conditions can be similar to the HPLC-UV method described earlier, but using volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphoric acid.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal conditions for ionizing the parent compound and its potential impurities.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range, and tandem MS (MS/MS) to obtain structural information about the detected impurities.

Data Analysis and Impurity Identification:

The molecular weights of the parent compound and any co-eluting impurities are determined from the mass spectrum. For this compound (C₆H₄BrNO₃), the expected monoisotopic mass is approximately 216.94 g/mol . The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks in the mass spectrum separated by 2 Da, which is a key signature for identifying bromine-containing compounds.

By comparing the measured masses of the impurity peaks with the masses of potential impurities predicted from the synthesis, their identities can be tentatively assigned. Further structural confirmation can be achieved through MS/MS fragmentation studies.

Comparative Analysis and Conclusion

The choice of analytical technique for purity analysis depends on the specific requirements of the study.

  • HPLC-UV is the method of choice for routine, quantitative purity assessment due to its robustness, high throughput, and cost-effectiveness.

  • NMR Spectroscopy provides unequivocal structural confirmation of the main compound and allows for the identification and quantification of major impurities without the need for reference standards for every impurity.

  • LC-MS offers the highest sensitivity and is unparalleled for the detection and identification of trace-level and unknown impurities.

For a comprehensive and robust purity analysis of synthesized this compound, a combination of these techniques is recommended. HPLC-UV should be used for routine quality control and quantification. NMR should be employed for definitive structural confirmation and to check for major impurities. LC-MS is essential for in-depth impurity profiling and for identifying any unexpected byproducts of the synthesis. This multi-faceted approach ensures the highest level of confidence in the purity and identity of the synthesized compound, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the X-ray Crystal Structure of 2-Bromo-4-hydroxynicotinic Acid Derivatives: An In-Silico and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers and professionals in drug development, a deep understanding of the three-dimensional structure of small molecules is paramount for rational drug design and understanding structure-activity relationships (SAR). This guide provides a comprehensive comparative analysis of the potential X-ray crystal structure of 2-Bromo-4-hydroxynicotinic acid, a compound of interest in medicinal chemistry. As of the latest search of the Cambridge Structural Database (CSD) and other public repositories, a definitive crystal structure for this specific molecule has not been reported.[1][2][3][4] This guide, therefore, adopts a predictive and comparative approach. We will explore the anticipated structural features of this compound by drawing parallels with closely related, structurally characterized nicotinic acid derivatives. Furthermore, we will provide a detailed, field-proven experimental workflow for the synthesis, crystallization, and eventual X-ray diffraction analysis of the title compound, empowering researchers to elucidate its structure.

Introduction: The Significance of Halogenated Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in numerous physiological processes and serve as building blocks for a wide array of pharmaceuticals.[5] The introduction of halogen atoms, such as bromine, into the nicotinic acid framework can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This makes halogenated nicotinic acid derivatives attractive targets for drug discovery programs. The precise arrangement of atoms in the solid state, as revealed by X-ray crystallography, governs many of these properties. Therefore, the determination of the crystal structure of novel derivatives like this compound is a critical step in their development.

Predicted Molecular Geometry and Intermolecular Interactions of this compound

In the absence of experimental data, we can infer the likely structural characteristics of this compound based on fundamental chemical principles and the known structures of analogous compounds.

The molecule possesses several key functional groups that will dictate its conformation and crystal packing: a pyridine ring, a carboxylic acid group, a hydroxyl group, and a bromine atom. The interplay of hydrogen bonding and potential halogen bonding will be the dominant forces in the crystal lattice.

Tautomerism: A Key Consideration

A critical aspect to consider for 4-hydroxypyridine derivatives is the potential for keto-enol tautomerism. 4-Hydroxynicotinic acid can exist in equilibrium with its pyridone tautomer. The solid-state structure is likely to favor one tautomer, and this preference will significantly influence the hydrogen bonding network. Studies on 4-hydroxynicotinic acid itself have revealed the existence of polymorphic forms with different tautomeric states.[6][7]

Caption: Tautomeric equilibrium of the 4-hydroxypyridine moiety.

Hydrogen Bonding Network

The carboxylic acid group is a potent hydrogen bond donor and acceptor, readily forming dimers or chains. The hydroxyl group and the pyridine nitrogen are also key players in the hydrogen bonding scheme. We can anticipate strong O-H···N and O-H···O interactions, leading to the formation of robust supramolecular synthons.

The Role of the Bromine Atom

The bromine substituent can participate in several types of non-covalent interactions. Halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile (like the oxygen of a carbonyl or hydroxyl group), is a possibility that can influence crystal packing.[8]

Comparative Analysis with Structurally Characterized Analogs

To provide a concrete basis for our predictions, we will compare the expected features of this compound with the experimentally determined crystal structures of related molecules.

Nicotinic Acid

The crystal structure of nicotinic acid itself reveals a monoclinic system with space group P21/c.[5][9] The molecules form hydrogen-bonded chains via the carboxylic acid and pyridine nitrogen atoms. This provides a fundamental packing motif that may be perturbed by the additional substituents in our target molecule.

2-Bromo-pyridine-3-carboxylic acid

The crystal structure of this isomer shows that the carboxylic acid group is twisted out of the plane of the pyridine ring.[10] Supramolecular chains are formed through O-H···N hydrogen bonds. This highlights the influence of the ortho-bromo substituent on the molecular conformation.

Hydroxynicotinic Acids

A study on the pH-dependent crystallization of various hydroxynicotinic acids (2-, 4-, 5-, and 6-isomers) demonstrates a wide diversity in their solid-state forms, including different crystal systems and habits.[11] This underscores the sensitivity of the crystal packing to the relative positions of the functional groups.

Compound Crystal System Space Group Key Intermolecular Interactions Reference
Nicotinic AcidMonoclinicP21/cO-H···N hydrogen bonds[5][9]
2-Bromo-pyridine-3-carboxylic acidOrthorhombicPca2₁O-H···N hydrogen bonds[10]
4-Hydroxynicotinic Acid (Polymorphs)Orthorhombic, MonoclinicPna2₁, P2/c, CcO-H···O, N-H···O hydrogen bonds[6]

Experimental Workflow for Structure Determination

The following section outlines a detailed, step-by-step protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

Caption: General workflow for the synthesis and crystallization of the target compound.

Spectroscopic Characterization

Prior to crystallization attempts, the synthesized compound must be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will provide crucial information about the proton and carbon environments in the molecule, confirming the substitution pattern on the pyridine ring.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups, such as the O-H and C=O stretches of the carboxylic acid and hydroxyl groups.[8]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[14] Several techniques should be systematically explored:

  • Slow Evaporation : A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion : A solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile solvent in which the compound is less soluble.

  • Cooling Crystallization : A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and a screening of various solvents with different polarities is recommended.

X-ray Diffraction Data Collection and Structure Solution

Once a suitable single crystal is obtained, the following steps are performed:

  • Crystal Mounting : A well-formed crystal is mounted on a goniometer head.

  • Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing : The raw diffraction data is processed to obtain a list of reflection intensities.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Caption: Step-by-step workflow for X-ray crystal structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and eventual elucidation. Through a comparative analysis of related structures, we have highlighted the key structural features and intermolecular interactions that are likely to govern its solid-state architecture. The detailed experimental protocols provided herein offer a clear roadmap for researchers to synthesize, crystallize, and ultimately solve the crystal structure of this and other novel nicotinic acid derivatives. The determination of this structure will undoubtedly provide valuable insights for the design of new therapeutic agents and contribute to the broader understanding of crystal engineering principles.

References

Performance Benchmark of 2-Bromo-4-hydroxynicotinic Acid-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of epigenetic drug discovery, the pursuit of potent and selective inhibitors for histone demethylases is of paramount importance. The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) have emerged as critical therapeutic targets in various pathologies, including cancer. This guide provides a comprehensive performance benchmark of inhibitors based on the 2-bromo-4-hydroxynicotinic acid scaffold, contextualized within the broader class of 2-oxoglutarate (2OG) competitive inhibitors.

Due to the limited direct experimental data on this compound itself, this guide will leverage its structural similarity to the well-characterized pyridine-2,4-dicarboxylic acid (2,4-PDCA) to establish a performance baseline. We will objectively compare the performance of this class of inhibitors against other established alternatives, supported by experimental data from peer-reviewed literature. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their inhibitor design and selection process.

Mechanism of Action: Targeting the 2-Oxoglutarate Binding Site

The primary mechanism of action for pyridine-based inhibitors like 2,4-PDCA involves competitive inhibition of 2-oxoglutarate (2OG) dependent oxygenases, which include the JMJD2 family of histone demethylases.[1][2] These enzymes utilize Fe(II) and 2OG as cofactors to catalyze the demethylation of histone lysine residues, a key process in epigenetic regulation.[3]

The inhibitor, structurally mimicking the endogenous 2OG co-substrate, binds to the active site of the enzyme. Crystallographic studies of JMJD2A in complex with 2,4-PDCA reveal that it chelates the active site metal ion and forms interactions with key residues, thereby blocking the binding of 2OG and preventing the catalytic reaction.[1][4]

cluster_0 JMJD2 Enzyme Active Site cluster_1 Catalytic Cycle cluster_2 Inhibition Fe(II) Fe(II) 2OG_Binding_Pocket 2OG Binding Pocket Demethylation Demethylation 2OG_Binding_Pocket->Demethylation Inhibition Inhibition Histone_Substrate_Binding Histone Substrate Binding Site Histone_Substrate_Binding->Demethylation 2OG 2-Oxoglutarate 2OG->2OG_Binding_Pocket Binds Histone_Substrate Methylated Histone Histone_Substrate->Histone_Substrate_Binding Binds Inhibitor 2,4-PDCA (2-Bromo-4-hydroxynicotinic acid analog) Inhibitor->2OG_Binding_Pocket Competes with 2OG

Figure 1: Mechanism of competitive inhibition of JMJD2 enzymes by 2,4-PDCA.

Comparative Inhibitor Performance

A critical aspect of inhibitor evaluation is its potency and selectivity. Below is a comparative summary of the inhibitory activity (IC50 values) of 2,4-PDCA and another widely used broad-spectrum 2OG oxygenase inhibitor, N-oxalylglycine (NOG), against several JMJD2 family members and the related prolyl hydroxylase PHD2.

InhibitorTarget EnzymeIC50 (µM)Reference
2,4-PDCA JMJD2ALow µM range[5]
JMJD2ELow µM range[5]
PHD2Low µM range[5]
N-Oxalylglycine (NOG) JMJD2A250[6][7]
JMJD2C500[6][7]
JMJD2E24[6][7]
PHD12.1[6][7]
PHD25.6[6][7]

Analysis of Performance:

  • Potency: While specific IC50 values for 2,4-PDCA against JMJD2A and JMJD2E are described as being in the "low micromolar range"[5], NOG exhibits a wider range of potencies, with a notable low micromolar activity against PHD1 and PHD2.[6][7] For the JMJD2 family, NOG's potency varies significantly, with an IC50 of 24 µM for JMJD2E and much higher values for JMJD2A and JMJD2C.[6][7]

  • Selectivity: Both 2,4-PDCA and NOG are considered broad-spectrum inhibitors of 2OG oxygenases.[2][8][9] This lack of selectivity can be a drawback in studies aiming to probe the function of a specific enzyme. However, the pyridine dicarboxylate scaffold of 2,4-PDCA offers opportunities for chemical modification to enhance selectivity. Studies on 3-substituted pyridine 2,4-dicarboxylates have shown that it is possible to achieve selectivity for JMJD2E over PHD2.[10] This highlights the potential of the this compound scaffold for the development of more selective inhibitors.

Experimental Protocols for Inhibitor Characterization

To ensure the scientific rigor of inhibitor benchmarking, standardized and validated experimental protocols are essential. The following outlines a typical workflow for assessing the performance of a novel inhibitor against a JmjC histone demethylase.

Start Start: Synthesized Inhibitor Enzyme_Assay In Vitro Enzyme Assay (e.g., MALDI-TOF MS) Start->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Selectivity_Panel Selectivity Profiling (Panel of 2OG Oxygenases) IC50_Determination->Selectivity_Panel Cellular_Assay Cellular Thermal Shift Assay (CETSA) or Western Blot for Histone Marks Selectivity_Panel->Cellular_Assay Target_Engagement Confirm Target Engagement in Cells Cellular_Assay->Target_Engagement End End: Characterized Inhibitor Target_Engagement->End

Figure 2: Experimental workflow for inhibitor characterization.

In Vitro Enzyme Inhibition Assay (MALDI-TOF MS-based)

This protocol is adapted from methodologies used for screening inhibitors against JMJD2 and other human 2OG oxygenases.[5]

Objective: To determine the in vitro potency (IC50) of the test inhibitor against a specific JmjC histone demethylase.

Materials:

  • Recombinant human JMJD2E (or other JmjC enzyme)

  • Trimethylated histone H3 peptide substrate (e.g., H3K9me3)

  • 2-Oxoglutarate (2OG)

  • Ammonium iron(II) sulfate

  • Ascorbic acid

  • HEPES buffer

  • Test inhibitor (e.g., this compound derivative)

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing HEPES buffer, ascorbic acid, and ammonium iron(II) sulfate.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Enzyme and Substrate Addition: Add the recombinant JmjC enzyme and 2OG to initiate the reaction.

  • Peptide Substrate Addition: Add the trimethylated histone peptide substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

  • MALDI-TOF MS Analysis: Spot the reaction mixture onto a MALDI plate with a suitable matrix. Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of demethylated to methylated peptide.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is crucial for validating the assay. The signal-to-background ratio should be sufficient to provide robust and reproducible results.

Cellular Target Engagement Assay (Western Blot)

This protocol assesses the ability of the inhibitor to engage its target in a cellular context by measuring changes in histone methylation levels.[11]

Objective: To confirm that the inhibitor can penetrate cells and inhibit the activity of the target histone demethylase.

Materials:

  • Cancer cell line known to express the target JmjC enzyme (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • Primary antibodies against specific histone methylation marks (e.g., anti-H3K9me3) and a loading control (e.g., anti-Histone H3)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of the test inhibitor for a specific duration (e.g., 24-48 hours). Include a vehicle-treated control.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody against the target histone methylation mark. Subsequently, probe with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of the specific histone methylation mark to the total histone H3 loading control. A dose-dependent increase in the methylation mark indicates successful target engagement and inhibition.

Conclusion and Future Directions

While direct experimental data for this compound as a JmjC inhibitor is not yet available, its structural similarity to the potent 2OG-competitive inhibitor 2,4-PDCA suggests its potential as a valuable scaffold for inhibitor design. The comparative analysis with established inhibitors like NOG highlights the importance of balancing potency and selectivity. The pyridine dicarboxylate core offers a promising starting point for medicinal chemistry efforts to develop next-generation inhibitors with improved pharmacological properties. Future studies should focus on the synthesis and characterization of this compound and its derivatives using the robust experimental workflows outlined in this guide. Such efforts will be instrumental in unlocking the full therapeutic potential of this chemical class in the treatment of epigenetic-driven diseases.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-hydroxynicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Bromo-4-hydroxynicotinic acid (CAS No. 1150561-81-1), a halogenated pyridine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratory professionals can minimize risks and ensure regulatory compliance.

Understanding the Hazard Profile

This compound is a solid organic compound with the molecular formula C₆H₄BrNO₃.[1][2] While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found, information from suppliers and analogous compounds indicates that it should be handled with care. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), and as with many halogenated organic compounds, it warrants caution for potential skin and eye irritation.[3]

The primary concerns with the disposal of this compound stem from its halogenated and acidic nature. Brominated organic compounds are of particular environmental concern because their improper disposal, especially through combustion at inadequate temperatures, can lead to the formation of toxic byproducts such as brominated dioxins and furans.[1] Therefore, dilution and drain disposal are strictly prohibited.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with transfer to a licensed waste management facility. The following protocol is designed to ensure safety and compliance at each stage.

Immediate Waste Segregation

The Causality: The cardinal rule of hazardous waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing halogenated with non-halogenated waste complicates and increases the cost of disposal.[4] Non-halogenated organic waste can often be reprocessed as fuel, a disposal route that is inappropriate for halogenated compounds due to the potential for toxic emissions.[1]

Protocol:

  • Designate a Specific Waste Container: At the start of any experiment involving this compound, designate a dedicated waste container for "Halogenated Organic Waste."

  • Container Specifications: The container should be made of a chemically resistant material, typically glass or high-density polyethylene (HDPE), with a secure, screw-top cap to prevent leaks and evaporation.[5] For solid waste, a clearly labeled, sealable bag or container is appropriate.

  • Labeling: Immediately label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound." If other halogenated wastes are added to the same container, all constituents must be listed with their approximate percentages.[6]

In-Lab Neutralization of Aqueous Waste Streams (Optional but Recommended)

The Causality: While the ultimate disposal method for the compound itself is incineration, aqueous solutions containing this compound (e.g., from extractions or washes) are acidic. Neutralizing these solutions before they are collected in the main halogenated waste container can prevent potential reactions with other chemicals that may be added to the waste stream and reduces the corrosive hazard of the waste.

Protocol:

  • Work in a Fume Hood: All neutralization procedures should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution: If the concentration of the acid is high, dilute the aqueous waste with cold water in a suitably large container to manage any heat generated during neutralization.

  • Slow Addition of Base: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH), to the acidic solution while stirring.

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.

  • Off-Gassing: Be aware that neutralization with bicarbonate will produce carbon dioxide gas. Ensure the container is not sealed and that there is adequate ventilation.

  • Transfer to Waste: Once neutralized, transfer the aqueous solution to the designated "Halogenated Organic Waste" container.

Accumulation and Storage

The Causality: Proper storage of accumulated waste is crucial to prevent accidents and ensure the safety of all laboratory personnel.

Protocol:

  • Secure Storage: Keep the halogenated waste container securely closed when not in use.

  • Secondary Containment: Store the container in a designated satellite accumulation area that has secondary containment, such as a chemical-resistant tray, to contain any potential leaks.

  • Ventilation: The storage area should be well-ventilated.[7]

  • Avoid Incompatibles: Do not store the halogenated waste container near strong acids, bases, or oxidizing agents.[7]

Final Disposal

The Causality: The final step in the disposal process is the transfer of the waste to a licensed environmental services company. These facilities have the specialized equipment, such as high-temperature incinerators with scrubbers, necessary to destroy halogenated organic compounds safely.

Protocol:

  • Arrange for Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves completing a chemical waste collection request form.

  • Documentation: Ensure all labeling is accurate and complete before the waste is collected.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Point of Generation cluster_solid Solid Waste Handling cluster_aqueous Aqueous Waste Handling cluster_final Final Disposal start This compound Waste Generated is_solid Is the waste solid or neat? start->is_solid is_aqueous Is the waste an aqueous solution? start->is_aqueous collect_solid Collect in a labeled, sealed container for solid halogenated waste is_solid->collect_solid Yes neutralize Neutralize with weak base to pH 6-8 in a fume hood is_aqueous->neutralize Yes store Store in a designated satellite accumulation area with secondary containment collect_solid->store collect_aqueous Collect in a labeled container for liquid halogenated waste neutralize->collect_aqueous collect_aqueous->store pickup Arrange for pickup by a licensed hazardous waste disposal company store->pickup incinerate High-temperature incineration with flue gas scrubbing pickup->incinerate

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterGuideline/SpecificationRationale
Waste Category Halogenated Organic WasteContains bromine, a halogen.[4]
Container Material Glass or High-Density Polyethylene (HDPE)Chemical resistance to organic acids and halogenated compounds.[5]
Aqueous Waste pH 6.0 - 8.0 before collectionTo minimize reactivity and corrosive hazards in the waste container.
Final Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound and prevents the formation of toxic byproducts.[8]

Conclusion

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By adhering to the principles of waste segregation, proper containment, and approved disposal routes, researchers can continue their vital work while upholding the highest standards of chemical hygiene. Always consult your institution's specific safety protocols and your environmental health and safety department for guidance.

References

A Senior Application Scientist's Guide to Handling 2-Bromo-4-hydroxynicotinic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Handling novel or reactive compounds like 2-Bromo-4-hydroxynicotinic acid, a solid powder, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a deep, procedural framework for personal protective equipment (PPE), ensuring that every step is grounded in established safety principles and validated by authoritative sources.

Hazard Identification: The "Why" Behind the Protection

Understanding the specific risks associated with this compound is the foundational step in building an effective safety plan. Based on available safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2/2A) : Poses a significant risk of serious eye irritation.[1][2]

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[3]

  • Respiratory Irritation : As a powder, it may cause respiratory tract irritation if inhaled.[1][4]

These classifications necessitate a multi-faceted PPE strategy that prevents all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Beyond PPE: Foundational Safety Controls

Before any personal protective equipment is worn, engineering and administrative controls must be in place. PPE is the final barrier between you and a potential hazard, not the first line of defense.[5]

  • Engineering Control - The Chemical Fume Hood : All handling of this compound powder, especially weighing and transfers, must be conducted within a properly functioning and certified chemical fume hood.[6] This is the primary method to control the inhalation of airborne particles.

  • Administrative Control - Designated Area : Cordon off and clearly label a specific area for the handling of this compound to prevent cross-contamination and accidental exposure of other personnel.[7] Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[6][8]

Mandatory Personal Protective Equipment (PPE) Ensemble

A risk assessment dictates the use of a comprehensive PPE suite. The following table summarizes the required equipment, its purpose, and the standards it should meet.

PPE CategoryRecommendationRationale & Authoritative Standard
Eye & Face Protection Chemical Splash GogglesProtects eyes from airborne powder and accidental splashes. Must conform to European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations.[1][6][8]
Hand Protection Chemical-Resistant Nitrile GlovesProvides a primary barrier against skin contact.[1][2] Consider double-gloving for enhanced protection during transfers or when handling larger quantities.[7] Always inspect gloves for tears or punctures before use.
Body Protection Fully-Buttoned Laboratory CoatPrevents contamination of personal clothing.[1][7] Coats with knit cuffs are preferred to provide a better seal with gloves.
Respiratory Protection NIOSH-Approved Respirator (As needed)While a fume hood is the primary control, a respirator may be required based on a site-specific risk assessment, especially for large-scale use, potential aerosol generation, or in case of ventilation failure.[1][7][9]

Procedural Discipline: Donning and Doffing PPE Workflow

The sequence of putting on and taking off PPE is critical to prevent self-contamination. The "doffing" or removal process is particularly important.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.

Step-by-Step Donning Protocol:
  • Lab Coat : Put on a clean, fully-buttoned lab coat.

  • Respirator/Mask : If your risk assessment requires it, don your respirator now. Ensure a proper fit test has been performed.

  • Eye Protection : Put on your chemical splash goggles.

  • Gloves : Don your nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step-by-Step Doffing Protocol (The Contamination-Control Sequence):
  • Gloves : Remove gloves first, as they are the most likely to be contaminated. Use a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outside of the glove with your bare skin.

  • Lab Coat : Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Goggles : Remove eye protection by handling the strap, not the front.

  • Respirator : If worn, remove your respirator last.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water after all PPE has been removed.[2][10]

Operational and Disposal Plans

Safe Handling Operational Plan:
  • Preparation : Before handling the compound, ensure your designated workspace is clean and uncluttered. Verify that all required PPE is available and in good condition.

  • Weighing and Transfer : Conduct all weighing and transfer operations inside a chemical fume hood to contain the solid powder.[6]

  • Spill Management : In the event of a small spill, treat it with an inert absorbent material, then sweep it up and place it in a designated, sealed hazardous waste container.[8][11] Avoid creating dust during cleanup.[8] For larger spills, evacuate the area and follow your institution's emergency procedures.[12]

  • Post-Handling : After use, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.[7]

Waste Disposal Plan:
  • Segregation : All waste containing this compound, including contaminated gloves, wipes, and the chemical itself, must be segregated as halogenated organic waste.[13]

  • Containment : Waste must be collected in a clearly labeled, sealed, and compatible container.[11][12] The label should identify the contents and associated hazards.

  • Disposal : Dispose of the waste through your institution's approved hazardous waste disposal program.[1][6][10] Never dispose of this chemical down the drain.

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical attention.[1][2][10]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][6][10]

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[4][6]

By adhering to this comprehensive guide, you build a system of safety that protects not only yourself but also your colleagues and your research. This disciplined approach ensures that scientific discovery and personal safety proceed hand in hand.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.